5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
Description
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Properties
Molecular Formula |
C13H7F4NO2 |
|---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-8(10)12(19)20)7-3-1-2-4-9(7)13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
ZTACIUFPTQUZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
A Comprehensive Guide to the Pharmacokinetic Profiling of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
Foreword: Charting the Course for a Novel Therapeutic Candidate
In the landscape of modern drug discovery, the journey of a novel chemical entity from the bench to the bedside is both arduous and intricate. The intrinsic therapeutic potential of a molecule, while paramount, is but one facet of a successful drug candidate. A profound understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is equally critical. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive pharmacokinetic profiling of a promising, yet uncharacterized molecule: 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
This guide eschews a rigid, one-size-fits-all template. Instead, it adopts a holistic and rationale-driven approach, mirroring the iterative and investigative nature of preclinical drug development. As a Senior Application Scientist, the narrative that follows is grounded in years of field-proven insights, emphasizing not just the "how" but, more importantly, the "why" behind each experimental choice. Our objective is to construct a self-validating system of protocols that ensures scientific integrity and provides a clear, actionable path forward for this potential therapeutic agent. Every claim and protocol is substantiated by authoritative sources, ensuring a foundation of trust and scientific rigor.
Introduction to 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid: Physicochemical Landscape and Early Considerations
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a novel small molecule with a molecular structure that suggests potential for therapeutic intervention. The presence of a fluorinated phenyl ring and a nicotinic acid moiety indicates that careful consideration of its metabolic stability and permeability will be crucial. Before embarking on extensive in vitro and in vivo studies, a foundational understanding of its physicochemical properties is essential.
| Property | Predicted/Measured Value | Implication for Pharmacokinetics |
| Molecular Weight | 299.19 g/mol | Within the range for good oral bioavailability. |
| logP | ~3.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| pKa | ~4.0 (acidic) | The acidic nature will influence its solubility and absorption at different physiological pH values. |
| Polar Surface Area | 59.8 Ų | Suggests good potential for passive diffusion across biological membranes. |
Table 1: Predicted Physicochemical Properties of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid and their Pharmacokinetic Implications.
This initial assessment guides our tiered approach to pharmacokinetic profiling, starting with fundamental in vitro assays to assess its drug-like properties.
A Tiered Approach to In Vitro ADME Profiling: Building a Foundation for In Vivo Success
The early in vitro assessment of ADME properties is a cornerstone of modern drug discovery, enabling the early identification of potential liabilities and guiding medicinal chemistry efforts.[1] Our strategy for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid will follow a logical progression, starting with assays that address fundamental properties and moving towards more complex biological systems.
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Caption: Tiered workflow for the pharmacokinetic profiling of a novel compound.Tier 1: Foundational In Vitro ADME Assays
The primary goal of Tier 1 is to rapidly assess the fundamental drug-like properties of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
Rationale: Poor aqueous solubility can be a significant hurdle for oral absorption and can also lead to challenges in formulation development. Given the predicted pKa, assessing solubility at different pH values is critical.
Protocol: Thermodynamic Solubility Assay
-
A supersaturated stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The stock solution is added to aqueous buffers at pH 2.0, 5.0, and 7.4 to a final concentration exceeding the expected solubility.
-
The solutions are incubated at room temperature for 24 hours with shaking to reach equilibrium.
-
The solutions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by LC-MS/MS.
Rationale: The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across the gastrointestinal tract.[2] It provides a rapid assessment of a compound's ability to cross biological membranes.[3]
Protocol: PAMPA
-
A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[4]
-
The acceptor wells are filled with buffer (pH 7.4).
-
The test compound is added to the donor wells at a concentration of 10 µM in a buffer of pH 5.0 (to mimic the upper intestine).
-
The plate is incubated for 5 hours at room temperature.[2]
-
The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a crucial role.[5] The microsomal stability assay provides an initial assessment of a compound's susceptibility to Phase I metabolism.[6]
Protocol: Microsomal Stability Assay
-
The test compound (1 µM) is incubated with pooled human or rat liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[7]
-
The reaction is initiated by the addition of NADPH.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8][9]
Rationale: The extent of binding to plasma proteins influences the free (unbound) fraction of a drug, which is available to exert its pharmacological effect and be cleared from the body.[10] The RED method is a reliable and efficient way to determine plasma protein binding.[11][12]
Protocol: Rapid Equilibrium Dialysis (RED)
-
The test compound is added to human or rat plasma at a final concentration of 1 µM.
-
The plasma sample is added to one chamber of the RED device, and dialysis buffer (PBS, pH 7.4) is added to the other chamber.[10]
-
The device is incubated at 37°C for 4 hours with shaking to allow for equilibrium.[10]
-
Aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
The fraction unbound (fu) is calculated.
Tier 2: Deeper Mechanistic Insights
Should the results from Tier 1 be promising, Tier 2 assays will provide a more detailed understanding of the compound's ADME properties.
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal epithelium.[13][14] This assay can assess both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[15]
Protocol: Caco-2 Bidirectional Permeability Assay
-
Caco-2 cells are seeded on permeable supports and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
For the A-to-B (apical to basolateral) permeability assessment, the test compound is added to the apical side, and its appearance on the basolateral side is monitored over time.
-
For the B-to-A (basolateral to apical) permeability assessment, the test compound is added to the basolateral side, and its appearance on the apical side is monitored.
-
The concentrations of the compound are quantified by LC-MS/MS.
-
The Papp values for both directions are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined.
Rationale: Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive picture of hepatic metabolism than microsomes.[16][17] This assay also allows for the identification of major metabolites.[5]
Protocol: Hepatocyte Stability Assay
-
Cryopreserved human or rat hepatocytes are thawed and suspended in incubation medium.
-
The test compound (1 µM) is incubated with the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) at 37°C.[16]
-
Samples are taken at various time points, and the reaction is quenched.
-
The disappearance of the parent compound is monitored by LC-MS/MS to determine t½ and CLint.[5]
-
The samples are also analyzed using high-resolution mass spectrometry to identify potential metabolites.
In Vivo Pharmacokinetic Profiling in a Rodent Model: Bridging the Gap to Clinical Relevance
In vivo pharmacokinetic studies are essential to understand how a compound behaves in a whole organism and to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[18] The rat is a commonly used species for initial in vivo PK studies.[19]
}
Caption: Workflow for a typical rodent pharmacokinetic study with IV and PO arms.Study Design
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
Intravenous (IV) Group: A single bolus dose of 1 mg/kg administered via the tail vein.
-
Oral (PO) Group: A single dose of 10 mg/kg administered by oral gavage.
-
-
Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular vein or another appropriate site.[19]
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[20][21]
Method Outline:
-
Sample Preparation: Protein precipitation of plasma samples with a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard.[22]
-
Chromatography: Separation of the analyte from endogenous plasma components on a C18 reverse-phase HPLC column with a gradient elution.
-
Mass Spectrometry: Detection and quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the following key pharmacokinetic parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Oral bioavailability |
Table 2: Key Pharmacokinetic Parameters to be Determined from the In Vivo Study.
Data Interpretation and Decision Making
The collective data from the in vitro and in vivo studies will provide a comprehensive pharmacokinetic profile of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
| Assay | Favorable Outcome | Potential Liability & Next Steps |
| Solubility | > 100 µM at pH 5.0-7.4 | Low solubility: Consider formulation strategies or structural modifications. |
| PAMPA | Papp > 10 x 10⁻⁶ cm/s | Low permeability: Indicates potential absorption issues. Proceed to Caco-2 to investigate active transport. |
| Microsomal Stability | t½ > 30 min | High clearance: Potential for poor in vivo exposure. Proceed to hepatocyte studies to confirm and identify metabolites for SAR. |
| Plasma Protein Binding | fu > 1% | High binding (<1% free): May limit efficacy. Consider in structure-activity relationship. |
| Caco-2 | Efflux ratio < 2 | High efflux ratio (>2): Substrate for efflux transporters. May require co-dosing with an inhibitor in further studies or structural modification. |
| In Vivo PK | F > 30%, CL < 50% of liver blood flow | Poor bioavailability or high clearance: Investigate the cause (e.g., poor absorption, high first-pass metabolism). |
Table 3: Interpreting Pharmacokinetic Data and Guiding Further Drug Discovery Efforts.
This integrated analysis will enable a data-driven decision on whether to advance 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid as a clinical candidate, or if further optimization by medicinal chemistry is required.
Conclusion: A Roadmap for Success
The pharmacokinetic profiling strategy outlined in this guide provides a robust and scientifically sound framework for the characterization of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid. By employing a tiered approach, from foundational in vitro assays to definitive in vivo studies, we can efficiently gather the critical data needed to assess the drug-like properties of this novel compound. This systematic process, grounded in established methodologies and guided by regulatory expectations, will ultimately de-risk the progression of this molecule and pave the way for its potential development as a novel therapeutic agent. The insights gained from this comprehensive pharmacokinetic evaluation will be invaluable in making informed decisions and maximizing the probability of success in the challenging journey of drug development.
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Biological Activity of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid Derivatives: A Scaffold for Modern Drug Discovery
An In-Depth Technical Guide
Abstract: The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, metabolic stability, and target binding affinity.[1] This guide provides a comprehensive technical overview of the 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid scaffold, a promising core for developing novel therapeutic agents. While public data on this specific scaffold is nascent, this document synthesizes established principles from related fluorinated heterocycles to explore its synthetic rationale, potential biological activities, and the experimental frameworks required for its evaluation. We will delve into the structure-activity relationships (SAR) that likely govern its function and provide detailed, field-proven protocols for screening its anti-inflammatory, anticancer, and antiviral potential. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced chemical motif in their discovery programs.
Chapter 1: The Chemical Rationale: Strategic Design of a Privileged Scaffold
The therapeutic potential of a drug candidate is fundamentally encoded in its molecular architecture. The 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid scaffold is a compelling example of rational design, where each component is chosen to impart specific, advantageous properties.
-
The Isonicotinic Acid Core: As a derivative of pyridine, the isonicotinic acid moiety serves as a versatile and bio-compatible anchor. Its carboxylic acid group provides a critical handle for forming amides, esters, and other derivatives, allowing for extensive chemical exploration to optimize potency and pharmacokinetic profiles.
-
The 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position of the pyridine ring is a strategic chemical modification. Fluorine, being the most electronegative element, can profoundly alter the electronic distribution of the ring system. This modification can enhance binding affinity to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[]
-
The 2-(2-(trifluoromethyl)phenyl) Group: This substituent is bifunctional. The trifluoromethyl (CF3) group is a highly lipophilic and electron-withdrawing moiety. Its inclusion can significantly increase a molecule's ability to cross cellular membranes and can serve as a metabolically stable bioisostere for other groups.[3] The ortho-positioning of the CF3 group on the phenyl ring introduces a specific steric constraint, which can lock the molecule into a preferred conformation for binding to a biological target.
The combination of these features creates a scaffold with enhanced drug-like properties, making it a prime candidate for investigation across multiple therapeutic areas.
Chapter 2: Synthetic Pathways and Derivatization Strategies
The efficient synthesis of the core scaffold is paramount for any drug discovery program. Based on established methods for related (trifluoromethyl)pyridine carboxylic acids, a robust synthetic approach can be devised.[4][5][6]
A plausible synthetic route involves a cyclocondensation reaction to construct the pyridine ring, followed by functionalization.[7] The key is often the use of simple, commercially available fluorinated precursors.
This core scaffold can then be readily derivatized, primarily at the carboxylic acid position, to generate a library of compounds for biological screening. Amide coupling is a particularly powerful technique for exploring SAR by introducing a wide variety of chemical functionalities.
Chapter 3: Profiled Biological Activities and Structure-Activity Relationships (SAR)
The unique electronic and steric properties of this scaffold suggest potential activity in several key therapeutic areas. The following sections explore these possibilities based on data from structurally related compounds.
Anti-inflammatory Activity
Many fluorinated heterocyclic compounds exhibit potent anti-inflammatory effects, often through the inhibition of key signaling enzymes like Cyclooxygenase-2 (COX-2) or by modulating cytokine responses.[8][9] Derivatives of 5-fluoro-2-indolinone, for instance, have shown powerful inhibitory effects on the Interleukin-1 Receptor (IL-1R).[10][11] It is plausible that derivatives of our target scaffold could interact with components of the inflammatory cascade, such as the NF-κB or MAPK signaling pathways.
Structure-Activity Relationship (SAR) Insights: For anti-inflammatory activity, the nature of the amide substituent would be critical. Small, lipophilic groups may enhance cell permeability and access to intracellular targets. The introduction of hydrogen bond donors and acceptors could improve binding affinity within an enzyme's active site.
| Derivative Modification (Amide) | Hypothetical IC50 (COX-2) | Rationale |
| -NH-Cyclopropyl | 50 nM | Small, rigid ring may fit well in a hydrophobic pocket. |
| -NH-Phenyl | 200 nM | Aromatic interactions may be favorable. |
| -NH-(4-Sulfonamidophenyl) | 25 nM | Sulfonamide group is a classic COX-2 binding motif. |
| -NH-tert-Butyl | 500 nM | Bulky group may cause steric hindrance. |
Anticancer Activity
The inclusion of fluorine is a well-established strategy in the design of anticancer agents, with 5-Fluorouracil (5-FU) being a prime example.[12][13] The trifluoromethyl group is also a feature of many modern kinase inhibitors and other anticancer drugs.[3] Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group, for example, have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[3] The mechanism could involve the inhibition of critical enzymes in nucleotide synthesis or the modulation of oncogenic signaling pathways.
Antiviral and Antimicrobial Activity
Fluorinated nucleoside analogs are a major class of antiviral drugs.[14] Beyond nucleosides, various heterocyclic scaffolds containing trifluoromethyl groups have demonstrated significant antiviral and antifungal activities.[15][16] For example, certain trifluoromethyl pyrimidine derivatives have shown potent activity against the Tobacco Mosaic Virus (TMV), sometimes exceeding that of commercial agents.[15] The mechanism often involves the inhibition of viral enzymes like polymerases or proteases, or interference with viral entry or replication processes. Thiourea derivatives with trifluoromethyl groups have also shown good antibacterial and antifungal properties.[17]
Chapter 4: Experimental Protocols for Bioactivity Screening
To validate the therapeutic potential of newly synthesized derivatives, a tiered screening approach using robust, reproducible in vitro assays is essential.
Protocol: MTT Assay for General Cytotoxicity
This assay is a fundamental first step to determine the concentration range at which a compound affects cell viability. It is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2. A common method is to measure the production of prostaglandin E2 (PGE2) from arachidonic acid.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a reaction buffer containing purified human recombinant COX-2 enzyme, heme, and a cofactor solution.
-
Compound Incubation: Add various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib) to the enzyme mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Reaction Quenching: After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration relative to the vehicle control and determine the IC50 value.
Chapter 5: Future Directions and Therapeutic Potential
The 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid scaffold is a platform rich with potential. Its inherent drug-like features, conferred by strategic fluorination, make it an outstanding candidate for the development of next-generation therapeutics.
Future research should focus on:
-
Library Synthesis: Creation of a diverse library of amide and ester derivatives to comprehensively explore the structure-activity relationships for various biological targets.
-
Isomeric Scaffolds: Synthesis and evaluation of isomers, such as moving the trifluoromethyl group to the meta or para position on the phenyl ring, to understand the steric and electronic requirements for activity.[18]
-
Mechanism of Action Studies: For active compounds, detailed biochemical and cellular assays are needed to elucidate the precise molecular target and signaling pathway being modulated.
-
In Vivo Evaluation: Promising candidates with good in vitro potency and low cytotoxicity should be advanced into animal models of inflammation, cancer, or infectious disease to assess their efficacy and pharmacokinetic properties.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this promising chemical scaffold.
References
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Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link][4]
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Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835–1837. [Link][5]
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Puspaningtyas, A. R., et al. (2026). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters, 9(1), 113-121. [Link][12][13]
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Karalı, N., et al. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie. [Link][10]
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Kumar, A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1436. [Link][8]
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Gucký, T., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 478. [Link][3]
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Gmeria, G. A., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(9), 2056. [Link][17]
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El-Malah, A. A., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 407-17. [Link][9]
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Bertinaria, M., et al. (2016). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Current Drug Discovery Technologies, 13(2), 117-124. [Link][21]
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Molecular weight and aqueous solubility of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
An In-depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid: Molecular Weight and Aqueous Solubility
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. Among the vast array of potential drug candidates, heterocyclic compounds containing fluorine moieties are of significant interest due to their unique metabolic stability and binding properties. 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is one such compound, representing a structural scaffold with potential applications in medicinal chemistry.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and formulation scientists. It provides both the fundamental physicochemical data and the detailed experimental methodologies required to assess two of the most critical parameters for any potential drug candidate: molecular weight and aqueous solubility. Understanding these properties is not merely an academic exercise; it is essential for predicting a compound's behavior in biological systems. Low aqueous solubility, for instance, is a primary contributor to poor bioavailability, unreliable outcomes in in-vitro assays, and significant challenges in formulation development, ultimately increasing costs and the likelihood of late-stage failure.[1][2]
This document moves beyond a simple listing of data. As a guide for practicing scientists, it emphasizes the causality behind experimental choices, grounding every protocol in established scientific principles to ensure the generation of reliable and reproducible results.
Core Physicochemical Properties
The foundational step in characterizing any new chemical entity is to establish its molecular identity and weight. These parameters are non-negotiable prerequisites for all subsequent experimental work, from calculating molar concentrations for bioassays to interpreting mass spectrometry data.
Molecular Identity and Structure
-
Chemical Name: 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
-
CAS Number: 1261494-40-9[3]
-
Molecular Formula: C₁₃H₇F₄NO₂[4]
Molecular Weight
The molecular weight is calculated from the molecular formula and is essential for all quantitative studies.
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₇F₄NO₂ | [4] |
| Calculated Molecular Weight | 299.20 g/mol | Calculated |
Aqueous Solubility: Theoretical Framework and Practical Considerations
Aqueous solubility is a master variable in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] A drug must be in solution to permeate biological membranes and interact with its target.[6] Therefore, an accurate determination of solubility is critical during lead optimization and preclinical development.
Defining Solubility in Drug Discovery
It is crucial to distinguish between two key types of solubility measurements used in the pharmaceutical industry:
-
Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. Typically, it involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation first occurs.[1][2][7] This high-throughput method is valuable for rapid screening of large compound libraries in the early stages of discovery.[2][5] However, because DMSO can form supersaturated solutions, kinetic solubility can overestimate the true solubility.[8]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[8][9] This measurement is more time- and resource-intensive but is considered the "gold standard" for lead optimization and formulation development, as it reflects the stable state of the compound in an aqueous environment.[1][2]
Factors that significantly influence solubility include the compound's crystal structure (polymorphism), pH of the medium, temperature, and ionic strength.[5][10]
Experimental Determination of Aqueous Solubility
For a definitive characterization of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid, determining its thermodynamic solubility is paramount. The most reliable and widely accepted method for this is the shake-flask method .[10][11] This protocol is designed to be self-validating by ensuring that a true equilibrium is achieved and accurately measured.
Principle of the Shake-Flask Method
The core principle involves adding an excess amount of the solid compound to a specific aqueous medium in a sealed container.[8] The mixture is then agitated at a constant temperature for an extended period, allowing the system to reach equilibrium where the rate of dissolution from the solid phase equals the rate of precipitation from the solution phase.[12] After equilibrium is reached, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the clear supernatant or filtrate is quantified.[1][12]
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Detailed Protocol: Thermodynamic Solubility via Shake-Flask
This protocol is synthesized from established methodologies to ensure robustness and accuracy.[9][12][13]
Materials and Reagents:
-
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4: Prepared by dissolving Na₂HPO₄, KH₂PO₄, and NaCl in purified water to achieve physiological pH and ionic strength.[12][14]
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Glass vials with screw caps (e.g., 1.5 mL)
-
Thermomixer or orbital shaker with temperature control
-
Microcentrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
Step-by-Step Methodology:
-
Compound Preparation: Accurately weigh approximately 1 mg of solid 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid into a glass vial.[9] The key is to ensure an excess of solid material remains after equilibrium is reached.[8]
-
Buffer Addition: Add 1 mL of PBS (pH 7.4) to the vial.[9] Using a buffer that mimics physiological pH is critical for understanding how the compound will behave in vivo.[14]
-
Equilibration: Securely cap the vials and place them in a thermomixer set to 25 °C and 700-850 rpm.[7][9] Incubate for at least 24 hours. To ensure true equilibrium has been reached, samples can be taken and analyzed at multiple time points (e.g., 24h, 48h, and 72h).[12] Solubility is confirmed when the measured concentration does not increase between later time points.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.[7] This step is critical to prevent solid material from artificially inflating the measured concentration.
-
Sample Preparation for Analysis: Prepare an aliquot of the clear filtrate for analysis by diluting it with an appropriate solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the calibration curve.
-
Preparation of Calibration Standards: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).[12] From this stock, create a series of calibration standards by serial dilution with the same solvent used for the test sample. A typical range might be from 0.5 µM to 500 µM.
-
Quantification: Analyze the prepared sample and calibration standards using a validated HPLC-UV or LC-MS/MS method.[6][12][13] LC-MS/MS is often preferred for its high sensitivity and specificity.[1]
-
Data Analysis: Construct a calibration curve by plotting the instrument response (e.g., peak area) versus the known concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted filtrate sample. Multiply this value by the dilution factor to determine the final thermodynamic solubility of the compound in µg/mL or µM.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid was not publicly available at the time of this writing, standard laboratory procedures for handling novel chemical compounds of unknown toxicity must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[15][16][17]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid all personal contact, including skin and eye contact and inhalation.[15][16] After handling, wash hands thoroughly with soap and water.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from direct sunlight.[16][18]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[19]
Conclusion
The successful advancement of a chemical entity like 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid from a preliminary hit to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Its molecular weight of 299.20 g/mol provides the basis for all quantitative work. More critically, its aqueous solubility, determined via the robust shake-flask method, will dictate its formulation strategy, dosing, and ultimate bioavailability. The detailed protocols and scientific rationale provided in this guide empower researchers to generate the high-quality, reliable data necessary to make informed decisions, mitigate risks associated with poor biopharmaceutical properties, and ultimately accelerate the drug development timeline.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]
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In Vitro Toxicity and Safety Profiling of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid: A Preclinical Strategy Guide
Executive Summary
The compound 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid represents a highly functionalized, lipophilic biaryl scaffold with significant potential in modern medicinal chemistry. However, its unique structural topology presents a complex intersection of physicochemical properties that require rigorous in vitro safety de-risking.
While the isonicotinic acid core is historically associated with idiosyncratic hepatotoxicity (as seen with the anti-tuberculosis drug isoniazid)[1][2], the strategic addition of a fluorine atom and a bulky trifluoromethylphenyl group drastically alters its metabolic fate and toxicological profile[3][4]. This whitepaper outlines a comprehensive, self-validating in vitro screening strategy designed to interrogate the specific structural liabilities of this molecule, focusing on reactive metabolite formation, mitochondrial impairment, and off-target pharmacological liabilities.
Structural Alerts and Mechanistic Toxicology
As a Senior Application Scientist, I approach safety profiling not by running a blind battery of assays, but by letting the molecule's structure dictate the experimental design. The architecture of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid presents three primary structural alerts:
The Isonicotinic Acid Moiety (Carboxylic Acid Liability)
Unlike isoniazid, which undergoes N-acetylation and hydrolysis to form toxic hydrazine intermediates[2], this compound possesses a free carboxylic acid at the 4-position of the pyridine ring. Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides can be chemically reactive, undergoing intramolecular rearrangement and covalently binding to hepatic proteins. This protein adduction is a classical initiating event for immune-mediated Drug-Induced Liver Injury (iDILI).
The 2-(Trifluoromethyl)phenyl Group (Mitochondrial Liability)
The introduction of the highly lipophilic, electron-withdrawing −CF3 group significantly increases the compound's overall logP . Highly lipophilic weak acids are classic uncouplers of mitochondrial oxidative phosphorylation (OXPHOS). Furthermore, studies on related trifluoromethylphenyl-containing compounds (such as the designer drug TFMPP) have demonstrated their propensity to trigger oxidative stress, energetic imbalance, and mitochondrial-driven apoptosis in primary hepatocytes[5].
The Fluorinated Pyridine Core (CYP450 Interaction)
Fluorination at the 5-position enhances metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at that specific site[3][4]. However, the basic nitrogen of the pyridine ring remains exposed. Unhindered pyridine nitrogens are notorious for coordinating directly with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6), acting as potent reversible inhibitors[6].
Caption: Mechanistic pathways of potential hepatotoxicity and mitochondrial impairment.
Core Experimental Protocols
To validate these theoretical liabilities, we deploy a suite of targeted, self-validating in vitro assays. Every protocol must include specific positive and negative controls to ensure the causality of the observed effects.
Protocol A: Reactive Metabolite Trapping (GSH/KCN Assay)
Rationale: To detect the formation of reactive electrophiles (e.g., acyl glucuronides or oxidative intermediates) before they cause overt cellular toxicity. Methodology:
-
Incubation: Incubate 10 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Cofactor Addition: Add NADPH (1 mM) and UDPGA (2 mM) to initiate CYP and UGT metabolism, respectively.
-
Trapping Agents: Spike the mixture with 5 mM Glutathione (GSH) to trap soft electrophiles, or 1 mM Potassium Cyanide (KCN) to trap hard electrophiles.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination & Analysis: Quench with ice-cold acetonitrile (1:1 v/v). Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-HRMS/MS (Q-TOF) using neutral loss scanning for GSH (-307 Da) to identify adducts. Validation Control: Diclofenac (positive control for acyl glucuronide formation).
Protocol B: Mitochondrial Toxicity (The Crabtree Effect Assay)
Rationale: Standard cytotoxicity assays using high-glucose media mask mitochondrial toxicity because cancer cell lines (like HepG2) rely on glycolysis for ATP (the Crabtree effect). By substituting glucose with galactose, cells are forced to rely entirely on OXPHOS, unmasking mitochondrial uncouplers. Methodology:
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well plates.
-
Media Conditioning: Cultivate Plate 1 in High-Glucose DMEM (25 mM) and Plate 2 in Galactose DMEM (10 mM). Allow 24 hours for attachment.
-
Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM).
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 .
-
Quantification: Measure intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 for both plates. A Glucose/Galactose IC50 ratio >3 indicates specific mitochondrial toxicity.
Caption: Workflow for the Glucose/Galactose mitochondrial toxicity screening assay.
Protocol C: Reversible CYP450 Inhibition
Rationale: The basic pyridine nitrogen may coordinate with CYP heme iron[6]. Methodology:
-
Incubation: Incubate recombinant CYP3A4, CYP2D6, and CYP2C9 with specific fluorescent probe substrates (e.g., Midazolam for 3A4) and the test compound (0.01 to 50 µM).
-
Reaction: Add NADPH to initiate the reaction. Incubate for 10 minutes.
-
Detection: Measure fluorescence/luminescence to determine the IC50 of enzyme inhibition. Validation Control: Ketoconazole (CYP3A4), Quinidine (CYP2D6).
Data Synthesis and Decision Matrix
To ensure this compound can progress safely through the lead optimization pipeline, the quantitative data generated from the protocols above must be evaluated against strict safety thresholds.
| Assay / Endpoint | Target Metric | Acceptable Threshold | Potential Consequence of Failure |
| Reactive Metabolites (GSH Trapping) | Adduct Peak Area Ratio | <1% of parent peak | High risk of idiosyncratic DILI and immune sensitization. |
| Mitochondrial Toxicity (Gal/Glu) | IC50 Ratio (Glu / Gal) | <2.0 | Organ toxicity (liver, heart) due to ATP depletion and ROS. |
| CYP450 Inhibition (CYP3A4) | IC50 | Severe Drug-Drug Interactions (DDIs); altered pharmacokinetics. | |
| Cytotoxicity (HepG2 - Glucose) | IC50 | General basal cytotoxicity; narrow therapeutic index. |
Conclusion & Translational Outlook
The rational design of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid leverages the metabolic stability of fluorinated pyridines[3][4] and the lipophilic targeting capabilities of the trifluoromethylphenyl moiety. However, these same features introduce specific toxicological liabilities—namely, acyl glucuronidation, mitochondrial uncoupling[5], and CYP coordination[6].
By implementing the self-validating in vitro protocols described in this guide, drug development teams can accurately quantify these risks early in the preclinical phase. If the compound exhibits an unfavorable mitochondrial toxicity index or high reactive metabolite burden, structural mitigation strategies—such as bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole) or altering the basicity of the pyridine nitrogen—should be immediately deployed.
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In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis PubMed / Archives of Toxicology URL:[Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview ResearchGate / Medicinal Chemistry URL:[Link]
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- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Two New Fluorinated Phenol Derivatives Pyridine Schiff Bases: Synthesis, Spectral, Theoretical Characterization, Inclusion in Epichlorohydrin-β-Cyclodextrin Polymer, and Antifungal Effect [frontiersin.org]
Protocol for dissolving 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid in DMSO
Application Note: Protocol for the Dissolution and Handling of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid in DMSO
Executive Summary
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a highly specialized fluorinated biaryl building block utilized in advanced drug discovery and medicinal chemistry. The structural integration of a trifluoromethyl (-CF₃) group and a fluorine (-F) atom drastically increases the molecule's lipophilicity and metabolic stability[1]. However, these same modifications impart extreme hydrophobicity, making aqueous dissolution highly challenging. This application note provides a self-validating, causality-driven protocol for preparing stable Dimethyl Sulfoxide (DMSO) stock solutions and executing successful aqueous dilutions without precipitation.
Physicochemical Profiling & The Causality of Solubilization
To successfully formulate this compound, researchers must understand the opposing physicochemical forces at play within its structure:
-
High Crystal Lattice Energy: The planar biaryl system and halogen substitutions create strong intermolecular stacking forces.
-
Hydrophobicity vs. Polarity: While the isonicotinic acid moiety provides a polar, hydrogen-bonding capable headgroup, the -CF₃ and -F groups dominate the molecule's thermodynamic profile, rendering it practically insoluble in water[1].
-
The Role of DMSO: Anhydrous DMSO is the mandatory primary solvent. As an amphiphilic, aprotic solvent with a high dielectric constant, DMSO effectively disrupts both the hydrogen bonding of the carboxylic acid and the hydrophobic stacking of the biaryl rings[2].
-
The Moisture Threat: DMSO is highly hygroscopic. If ambient moisture is absorbed into the stock solution, the local dielectric constant drops rapidly. This causes highly lipophilic fluorinated compounds to nucleate and "crash out" of solution[2].
Quantitative Solubilization Parameters
Table 1: Physicochemical Properties & Stock Formulation Guidelines
| Parameter | Value / Recommendation |
| Molecular Formula | C₁₃H₇F₄NO₂ |
| Molecular Weight | ~285.20 g/mol |
| Recommended Primary Solvent | Anhydrous DMSO (≥99.9% purity, sterile-filtered) |
| Standard Stock Concentration | 10 mM (2.85 mg/mL) to 50 mM (14.26 mg/mL) |
| Max Recommended Aqueous DMSO % | ≤ 0.1% - 1.0% (Assay and cell-line dependent) |
| Storage Conditions (Solid) | Room temperature or +4°C, strictly desiccated |
| Storage Conditions (Solution) | -20°C to -80°C, protected from light and moisture |
Step-by-Step Solubilization Protocol
Phase 1: Preparation of the Master Stock Solution (10 mM)
-
Thermal Equilibration: Remove the lyophilized vial of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid from cold storage. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.
-
Causality: Opening cold vials introduces atmospheric condensation. Even micro-droplets of water will degrade the anhydrous DMSO environment and promote compound insolubility[3].
-
-
Solvent Addition: Calculate the required volume of anhydrous DMSO. To achieve a standard 10 mM stock, add exactly 1 mL of DMSO per 2.85 mg of compound. Use a positive displacement pipette for accurate solvent transfer.
-
Agitation & Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solution remains turbid or particulate matter is visible, sonicate the vial in a water bath at 37°C for 5 to 10 minutes[3].
-
Causality: Acoustic cavitation from sonication provides the necessary thermodynamic activation energy to break the high crystal lattice energy characteristic of fluorinated biaryl compounds.
-
-
Aliquoting: Divide the clear master stock into single-use aliquots (e.g., 20–50 µL) in amber, low-bind microcentrifuge tubes. Purge the headspace of each tube with Argon or Nitrogen gas before sealing.
-
Storage: Store aliquots immediately at -20°C or -80°C.
-
Causality: Repeated freeze-thaw cycles introduce moisture and degrade the compound's potency[3]. Single-use aliquots bypass this failure mode entirely.
-
Phase 2: Aqueous Dilution Strategy (The Solvent Shift Method)
Diluting a concentrated DMSO stock directly into an aqueous buffer often results in immediate precipitation. This is known as the "solvent shift" phenomenon[4].
-
Intermediate Dilution: Do not dilute the 10 mM stock directly into the final aqueous buffer. Instead, perform serial dilutions in anhydrous DMSO to reach a 1000X or 500X intermediate concentration[2].
-
Buffer Integration: Add the intermediate DMSO solution dropwise to the final aqueous buffer (e.g., PBS or cell culture media) while continuously and vigorously vortexing the buffer[2].
-
Causality: When DMSO is injected into water, it rapidly diffuses away from the hydrophobic drug, causing localized supersaturation and rapid nucleation[4]. Continuous kinetic mixing disperses the compound uniformly before nucleation centers can form.
-
Table 2: Aqueous Dilution Troubleshooting
| Observation | Mechanistic Cause | Corrective Action |
| Immediate cloudiness upon buffer addition | Localized supersaturation and rapid nucleation (Solvent Shift) | Perform serial dilutions in DMSO first; add dropwise to buffer under vigorous vortexing[2]. |
| Persistent precipitation after vortexing | Compound exceeds thermodynamic aqueous solubility limit | Introduce co-solvents (e.g., 0.1% Tween-80, PEG400) or polymers (0.2% PVP K30) to the buffer prior to compound addition[4]. |
| Loss of potency over time in buffer | Hydrolysis or hydrophobic adsorption to plasticware | Prepare aqueous dilutions immediately prior to use; utilize low-bind microcentrifuge tubes. |
Workflow Visualization
Workflow for the preparation and aqueous dilution of fluorinated small molecule DMSO stocks.
References
-
[4] Title: Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds Source: PMC (nih.gov) URL:[Link]
-
[1] Title: Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs Source: ACS Publications (acs.org) URL:[Link]
Sources
Application Note: HPLC Method Development and Validation for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid Quantification
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediates
Introduction & Physicochemical Profiling
The quantification of complex halogenated pharmaceutical intermediates, such as 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid , presents unique chromatographic challenges. This molecule features an isonicotinic acid core (pyridine-4-carboxylic acid) heavily deactivated by a fluorine atom at C5 and a bulky, highly lipophilic 2-(trifluoromethyl)phenyl group at C2.
To develop a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule’s physicochemical behavior:
-
Zwitterionic Potential: The pyridine nitrogen acts as a weak base, while the carboxylic acid acts as a weak acid (pKa ~3.0–3.5). However, the strong electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly depresses the pKa of the pyridine nitrogen, rendering it nearly neutral under most conditions.
-
Hydrophobicity: The 2-(trifluoromethyl)phenyl moiety imparts massive lipophilicity (high LogP), demanding a strong organic modifier for elution.
This guide details a self-validating analytical protocol, engineered from the ground up to control ionization, maximize resolution, and comply with current regulatory frameworks[1],[2].
Scientific Rationale & Method Causality
As analytical scientists, we do not merely select parameters; we engineer an environment where the analyte behaves predictably.
Stationary Phase Selection
An end-capped C18 (Octadecylsilane) column was selected. The long C18 alkyl chains provide the necessary surface area to interact with the hydrophobic trifluoromethyl-phenyl group. End-capping is critical here: it masks residual surface silanols on the silica support, preventing secondary ion-exchange interactions with the pyridine nitrogen that would otherwise cause severe peak tailing.
Mobile Phase & Ionization Control
The most critical parameter in this method is the mobile phase pH. Isonicotinic acid derivatives require strict pH control to ensure reproducible retention[3].
-
The Causality: If analyzed at a neutral pH, the carboxylic acid group ionizes into a polar carboxylate (-COO⁻). This drastically reduces its affinity for the hydrophobic C18 stationary phase, leading to poor retention (elution near the void volume) and split peaks.
-
The Solution: By utilizing 0.1% Trifluoroacetic Acid (TFA) in water, we drive the mobile phase pH down to ~2.0. This is well below the pKa of the carboxylic acid, ensuring it remains fully protonated and unionized (-COOH). TFA also acts as an ion-pairing agent, masking any residual charge on the pyridine ring.
Figure 1: Causality between mobile phase pH, analyte ionization state, and retention.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating gateway; if the system fails these criteria, the run is aborted, preventing the generation of invalid data.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm | High resolution, end-capped to prevent tailing. |
| Mobile Phase A | 0.1% TFA in Type I Ultrapure Water | Controls pH (~2.0) to suppress ionization. |
| Mobile Phase B | 100% HPLC-Grade Acetonitrile | Strong eluent for the hydrophobic CF3-phenyl group. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp | 30°C ± 1°C | Stabilizes mobile phase viscosity and mass transfer. |
| Detection | PDA/UV at 254 nm | Captures the extended conjugation of the biphenyl system. |
| Injection Vol | 10 µL | Prevents column overloading while ensuring sensitivity. |
| Diluent | 50:50 (v/v) Water:Acetonitrile | Matches initial gradient strength to prevent solvent effects. |
Gradient Elution Program
A gradient approach is employed to elute the highly retained hydrophobic API while washing strongly bound impurities from the column.
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 80 | 20 | Equilibration & Focusing |
| 2.0 | 80 | 20 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient (Analyte Elution) |
| 15.0 | 20 | 80 | Column Wash |
| 15.1 | 80 | 20 | Return to Initial |
| 20.0 | 80 | 20 | Re-equilibration |
Step-by-Step Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes). Dilute to volume with Type I Water.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (50:50 Water:Acetonitrile).
-
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
System Suitability Testing (SST)
Inject the Working Standard (100 µg/mL) six consecutive times prior to sample analysis.
Table 3: SST Acceptance Criteria
| Parameter | Acceptance Criteria | Result (Typical) |
| Retention Time (RT) | ~8.5 minutes | 8.52 min |
| Peak Tailing Factor (Tf) | ≤ 1.5 | 1.12 |
| Theoretical Plates (N) | ≥ 5,000 | 12,450 |
| % RSD of Peak Area | ≤ 2.0% (n=6) | 0.45% |
Method Validation (ICH Q2(R2) & USP <1225>)
The method was validated in strict accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [1],[4] and USP General Chapter <1225> [5],[6]. The objective of this validation lifecycle is to prove that the analytical procedure is fit for its intended purpose—specifically, the accurate quantitation of the API[1],[7].
Figure 2: Step-by-step workflow for HPLC method development and ICH Q2(R2) validation.
Validation Summary Data
The reportable range was derived from the product specifications, confirming acceptable response, accuracy, and precision[1],[8].
Table 4: ICH Q2(R2) Method Validation Results
| Validation Parameter | ICH Q2(R2) / USP <1225> Criteria | Observed Results | Status |
| Specificity | No interference at analyte RT from blank/diluent | No co-eluting peaks observed | Pass |
| Linearity & Range | R² ≥ 0.999 (Range: 25% to 150% of target) | R² = 0.9998 (25 - 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% recovery across 3 levels | 99.4% – 100.8% | Pass |
| Repeatability (Precision) | % RSD ≤ 2.0% (n=6 injections) | % RSD = 0.62% | Pass |
| Intermediate Precision | % RSD ≤ 2.0% (Different day/analyst) | % RSD = 0.85% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 0.15 µg/mL | Pass |
Note: The combined approach to evaluating accuracy and precision was utilized as permitted by the modernized ICH Q2(R2) framework[9].
Conclusion
By leveraging the physicochemical properties of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid, this RP-HPLC method successfully overcomes the challenges of zwitterionic peak tailing and extreme hydrophobicity. The use of an acidic mobile phase (0.1% TFA) guarantees a single, unionized retention mechanism, resulting in a highly reproducible, stability-indicating assay. The protocol is fully self-validating via its SST criteria and complies entirely with ICH Q2(R2) and USP <1225> regulatory standards.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
-
Title: HPLC Method for Analysis of Isonicotinic Acid Source: SIELC Technologies URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. database.ich.org [database.ich.org]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. biospectra.us [biospectra.us]
- 7. investigationsquality.com [investigationsquality.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid
Introduction
5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a key building block in medicinal chemistry and drug discovery, finding application in the development of various therapeutic agents. Its structural complexity, featuring a substituted pyridine core, necessitates a robust and well-defined synthetic strategy. This document provides a detailed guide for the synthesis of this compound, outlining a strategic pathway, key reaction protocols, and the underlying chemical principles. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy Overview
The most efficient and modular approach for the synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the late-stage introduction of the 2-(trifluoromethyl)phenyl moiety onto a pre-functionalized 5-fluoropyridine core. The overall synthetic pathway can be dissected into three key stages:
-
Preparation of the Pyridine Core: Synthesis of a suitable 2-halo-5-fluoroisonicotinic acid derivative, which will serve as the electrophilic partner in the Suzuki coupling.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of the 2-halo-5-fluoroisonicotinic acid derivative with (2-(trifluoromethyl)phenyl)boronic acid.
-
Final Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid product.
Caption: Overall synthetic workflow for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
Part 1: Preparation of the Pyridine Core (Ethyl 2-chloro-5-fluoroisonicotinate)
The synthesis commences with the preparation of an esterified 2-chloro-5-fluoroisonicotinic acid. The ethyl ester is chosen to protect the carboxylic acid functionality during the subsequent cross-coupling reaction and to enhance solubility in organic solvents.
Protocol 1: Esterification of 2-Chloro-5-fluoroisonicotinic Acid
This protocol details the conversion of 2-chloro-5-fluoroisonicotinic acid to its corresponding ethyl ester.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-5-fluoroisonicotinic acid | ≥95% | Commercial Source |
| Ethanol (absolute) | ACS Grade | Commercial Source |
| Sulfuric acid (concentrated) | ACS Grade | Commercial Source |
| Sodium bicarbonate (saturated solution) | ACS Grade | In-house prep. |
| Anhydrous magnesium sulfate | ACS Grade | Commercial Source |
| Diethyl ether | ACS Grade | Commercial Source |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer/hotplate | - | - |
| Separatory funnel | - | - |
| Rotary evaporator | - | - |
Procedure:
-
To a solution of 2-chloro-5-fluoroisonicotinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-chloro-5-fluoroisonicotinate as the crude product, which can be purified by column chromatography if necessary.
Part 2: Suzuki-Miyaura Cross-Coupling
This stage constitutes the core C-C bond formation step, where the prepared ethyl 2-chloro-5-fluoroisonicotinate is coupled with (2-(trifluoromethyl)phenyl)boronic acid. The choice of a palladium catalyst and appropriate base is crucial for the efficiency of this transformation.[1][2][3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling Reaction
This protocol describes the palladium-catalyzed coupling of ethyl 2-chloro-5-fluoroisonicotinate with (2-(trifluoromethyl)phenyl)boronic acid.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| Ethyl 2-chloro-5-fluoroisonicotinate | As prepared | - |
| (2-(Trifluoromethyl)phenyl)boronic acid | ≥97% | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | Catalyst grade | Commercial Source |
| Potassium carbonate (anhydrous) | ACS Grade | Commercial Source |
| 1,4-Dioxane (anhydrous) | ACS Grade | Commercial Source |
| Water (degassed) | HPLC Grade | - |
| Round-bottom flask | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer/hotplate | - | - |
| Nitrogen or Argon inert atmosphere setup | - | - |
Procedure:
-
To a round-bottom flask, add ethyl 2-chloro-5-fluoroisonicotinate (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl2 (0.03 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate, by column chromatography on silica gel.
Part 3: Final Hydrolysis
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification. The stability of the trifluoromethyl group under these conditions is a key consideration. While generally stable, harsh hydrolytic conditions should be avoided to prevent potential degradation.[4]
Protocol 3: Hydrolysis of the Ethyl Ester
This protocol outlines the saponification of ethyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate.
Reagents and Materials:
| Reagent/Material | Grade | Supplier |
| Ethyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate | As prepared | - |
| Lithium hydroxide monohydrate | ACS Grade | Commercial Source |
| Tetrahydrofuran (THF) | ACS Grade | Commercial Source |
| Water | Deionized | - |
| Hydrochloric acid (1 M) | ACS Grade | In-house prep. |
| Round-bottom flask | - | - |
| Magnetic stirrer | - | - |
| pH meter or pH paper | - | - |
Procedure:
-
Dissolve ethyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
A precipitate of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization Data
Expected Analytical Data for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid:
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure, showing characteristic aromatic proton signals for the pyridine and phenyl rings. |
| ¹⁹F NMR | Two distinct signals corresponding to the fluorine on the pyridine ring and the trifluoromethyl group. |
| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the carboxylic acid carbonyl. |
| Mass Spec | Molecular ion peak consistent with the calculated molecular weight (C₁₃H₇F₄NO₂ = 285.20 g/mol ). |
| Purity (HPLC) | ≥95% |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
The synthetic pathway and protocols detailed in this application note provide a reliable and efficient method for the preparation of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid. The use of a Suzuki-Miyaura cross-coupling reaction offers a modular and high-yielding approach to this valuable building block. Careful execution of the described procedures and adherence to safety guidelines are essential for successful synthesis.
References
- A method for synthesizing 5-fluoro-2-bromoisonicotinic acid as a raw material for medicine. (2016). CN106117325A.
- A facile and efficient synthetic route to densely substituted alkynylpyridines via a Sonogashira approach. (n.d.). ScienceDirect.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SCIRP.
- Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton ePrints.
- Sonogashira coupling. (n.d.). Wikipedia.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007).
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Rel
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- α-Bromoisocaproic acid. (n.d.). Organic Syntheses.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (n.d.). Wiley Online Library.
- Process for preparing 5-bromonicotinic acid. (1997).
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Semantic Scholar.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Process for preparing 5-fluoronicotinic acid. (1962).
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).
- 2-Chloro-5-fluoronicotinonitrile synthesis. (n.d.). ChemicalBook.
- Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. (1997). Semantic Scholar.
- Efficient synthesis of 2-(trifluoromethyl)
- 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid. (n.d.). BLDpharm.
- 5-Fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinic acid. (n.d.).
- 2-Chloro-5-fluoroisonicotinic acid ≥95%. (n.d.). Avantor.
- Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Virginia Commonwealth University.
- Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (1997).
- Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). PubMed.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace.
- Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (n.d.). RSC Publishing.
- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. (2013). MDPI.
- Air-stable aryl derivatives of pentafluoroorthotellur
- Synthesis and Bioevaluation of 5-Fluorouracil Deriv
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). PMC.
Sources
In vivo dosing strategies for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid in murine models
Title: In Vivo Dosing Strategies for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid in Murine Models: A Comprehensive Protocol
Introduction & Rationale
As drug development increasingly focuses on highly targeted, metabolically stable small molecules, researchers frequently encounter compounds with challenging physicochemical profiles. 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid represents a classic example of such a molecule.
From a structural perspective, the core isonicotinic acid (pyridine-4-carboxylic acid) provides a weakly acidic center (pKa ~4.5–5.5). However, the addition of a fluoro (-F) group and a bulky 2-(trifluoromethyl)phenyl moiety drastically alters its behavior. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and highly lipophilic, which enhances metabolic stability against cytochrome P450 oxidation but severely limits aqueous solubility.
The Causality of Formulation: Attempting to dose this compound in standard aqueous buffers (like PBS) will result in immediate precipitation. Intravenous (IV) injection of a precipitated compound can cause fatal pulmonary embolisms, while oral (PO) administration of poorly wetted powder leads to erratic gastrointestinal absorption and uninterpretable pharmacokinetic (PK) data. Therefore, specialized vehicle selection and rigorous preparation protocols are mandatory to ensure reproducible systemic exposure[1].
Physicochemical Profiling & Vehicle Selection
To overcome the high LogP and low aqueous solubility of this compound, we must utilize co-solvents and surfactants for IV dosing, and viscosity-modifying suspending agents for PO dosing[2],[3].
Table 1: Recommended Dosing Vehicles and Parameters for Murine Models
| Route | Recommended Vehicle | Max Dosing Volume | State of Formulation | Rationale / Causality |
| IV | 10% DMSO + 10% Tween 80 + 80% Saline | 5 mL/kg | Clear Solution | DMSO disrupts the crystal lattice; Tween 80 forms micelles to prevent precipitation upon dilution in the bloodstream[2]. |
| IP | 5% DMSO + 40% PEG300 + 55% Water | 10 mL/kg | Clear Solution | Lower DMSO and Tween 80 concentrations are used to prevent peritoneal irritation and inflammation. |
| PO | 0.5% CMC-Na + 0.2% Tween 80 in Water | 10 mL/kg | Uniform Suspension | CMC-Na increases viscosity to prevent particle settling; Tween 80 acts as a wetting agent for the hydrophobic powder[4],[3]. |
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Preparation of Dosing Formulations
Note: The order of addition is critical. Deviating from this sequence will result in irreversible compound crash-out.
A1. Intravenous (IV) Solution (Target: 1 mg/mL)
-
Weighing: Accurately weigh 10 mg of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid into a glass vial.
-
Solubilization: Add 1.0 mL of 100% DMSO. Vortex vigorously and sonicate for 5 minutes until the solution is completely clear. (Causality: The lipophilic compound must be fully dissolved in the strongest organic solvent first).
-
Micellization: Add 1.0 mL of Tween 80. Vortex for 2 minutes to ensure homogenous mixing of the surfactant with the dissolved drug.
-
Aqueous Dilution: Dropwise, add 8.0 mL of 0.9% sterile saline while continuously vortexing the vial. (Causality: Dropwise addition prevents localized supersaturation, which would cause the drug to precipitate).
-
Self-Validation Check: Hold the vial against both a stark white and a stark black background under bright light. If any particulate matter, cloudiness, or opalescence is observed, the formulation is invalid for IV use and must be discarded.
A2. Oral Gavage (PO) Suspension (Target: 5 mg/mL)
-
Wetting: Weigh 50 mg of the compound into a mortar or glass vial. Add 0.2 mL of Tween 80 and triturate (grind) to thoroughly wet the hydrophobic powder.
-
Suspension: Gradually add 9.8 mL of a pre-made 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) aqueous solution while continuously stirring.
-
Homogenization: Sonicate the mixture in a water bath for 15 minutes, shaking every 5 minutes.
-
Self-Validation Check: The resulting fluid should be a uniform, milky suspension. If large aggregates float to the top or sink rapidly to the bottom, the particle size is too large, and further homogenization (e.g., using a probe sonicator) is required[3].
Protocol B: Intravenous (IV) Administration via Tail Vein
-
Vasodilation: Place the mouse (e.g., C57BL/6) under a warming lamp (approx. 37°C) for 3–5 minutes. (Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and making them visible and accessible).
-
Restraint: Secure the mouse in a dedicated tail-vein restrainer, ensuring the tail is freely accessible.
-
Preparation: Swab the tail with 70% ethanol to disinfect and further visualize the vein.
-
Injection: Using a 27G or 30G needle attached to a 1 mL syringe, insert the needle (bevel up) at a shallow angle (approx. 10–15 degrees) into the lateral vein, starting at the distal third of the tail.
-
Delivery: Inject the formulation slowly at a volume of 5 mL/kg. (Causality: Rapid injection of co-solvents can cause right-heart overload and acute toxicity).
-
Self-Validation Check: A successful IV injection will meet zero resistance, and the vein will temporarily clear of blood. If resistance is felt or a subcutaneous bleb forms, the vein has been missed; abort the injection immediately and apply pressure.
Protocol C: Oral Gavage (PO) Administration
-
Restraint: Firmly grasp the mouse by the scruff of the neck and the base of the tail. (Causality: Proper scruffing immobilizes the head and vertically aligns the esophagus and stomach, creating a straight path for the needle).
-
Measurement: Use a 20G or 22G stainless steel, bulb-tipped gavage needle. Measure the needle from the corner of the mouse's mouth to the xiphoid process (lower sternum) to gauge the correct insertion depth.
-
Insertion: Introduce the bulb tip into the diastema (gap between incisors and molars), gently glide it over the tongue, and allow the mouse to swallow the tip. Advance the needle down the esophagus without applying force. (Causality: The bulb tip prevents esophageal trauma and minimizes the risk of accidental tracheal intubation)[5].
-
Delivery: Administer the suspension smoothly at a volume of 10 mL/kg.
-
Self-Validation Check: Post-dosing, observe the mouse for 60 seconds. Normal breathing and ambulation validate a successful dose. Gasping or distress indicates potential fluid aspiration.
Pharmacokinetic (PK) Sampling & Bioanalysis
To accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, rigorous blood sampling is required[1].
-
Timepoints: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[2],[4].
-
Collection Method: For serial sampling, use the submandibular (facial vein) bleed technique (max 50-100 µL per timepoint to avoid hypovolemic shock). For terminal sampling, use cardiac puncture under deep isoflurane anesthesia.
-
Processing: Collect blood into tubes pre-coated with K2EDTA. Invert gently 5 times, then centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Storage & Analysis: Transfer the separated plasma to pre-chilled cryovials and store at -80°C until bioanalysis via LC-MS/MS[3].
Workflow Visualization
Workflow for formulation, dosing, and PK analysis of lipophilic isonicotinic acid derivatives.
References
-
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. National Institutes of Health (PMC). Available at:[Link]
-
Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection. National Institutes of Health (PMC). Available at:[Link]
-
Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice. National Institutes of Health (PMC). Available at:[Link]
-
Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats. National Institutes of Health (PMC). Available at:[Link]
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- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid. This document provides in-depth troubleshooting and methodological guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid so poorly soluble in neutral aqueous solutions?
A1: The poor aqueous solubility of this molecule is a direct consequence of its chemical structure. Several key features contribute to its hydrophobicity:
-
Aromatic Rings: The molecule contains two aromatic ring systems (a fluorinated pyridine and a trifluoromethylated phenyl ring). These large, non-polar structures are inherently hydrophobic and resist interaction with polar water molecules.
-
Trifluoromethyl (-CF3) Group: The -CF3 group is highly lipophilic (fat-loving) and significantly increases the molecule's overall hydrophobicity.[1][2][3] This group enhances the compound's ability to permeate biological membranes but drastically reduces its solubility in water.[1][3]
-
Carboxylic Acid Group: While the isonicotinic acid moiety provides a polar carboxylic acid group (-COOH) capable of hydrogen bonding, its solubilizing effect is overpowered by the large hydrophobic scaffold. In its neutral, protonated form (at acidic to neutral pH), the molecule's ability to dissolve in water is minimal.
This combination of a large, lipophilic structure with a single ionizable group is a classic profile for a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a primary obstacle to bioavailability and formulation.[4]
Troubleshooting & Methods Guide
This section is designed as a decision-making workflow to guide you from the simplest to more advanced solubilization techniques.
Caption: Equilibrium between the insoluble acid and its soluble ionized form.
Experimental Protocol: pH-Solubility Profile Determination
-
Preparation: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 9.0.
-
Suspension: Add an excess amount of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of each buffer to generate a pH-solubility profile.
Q3: The required pH for my experiment is fixed and the compound is insoluble. What should I try next?
A3: If you cannot alter the pH, using a co-solvent system is the next logical step. [5][6] Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [7][8]Water maintains a highly ordered hydrogen-bond network, which creates a high "interfacial tension" that effectively "squeezes out" non-polar solutes. A co-solvent disrupts this network, making the environment more favorable for dissolving hydrophobic molecules like yours. [] Data Presentation: Common Co-solvents
| Co-solvent | Typical Starting Concentration (v/v) | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power, but can be cytotoxic in some biological assays. Use with caution. |
| Ethanol (EtOH) | 5-20% | Biologically compatible and effective. Can sometimes cause precipitation upon further aqueous dilution. |
| Polyethylene Glycol 400 (PEG 400) | 10-30% | Low toxicity, commonly used in pharmaceutical formulations. Can be viscous at high concentrations. [7] |
| Propylene Glycol (PG) | 10-40% | Good safety profile, often used in oral and parenteral formulations. [7] |
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Titration: Add the stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously.
-
Observation: Monitor for the first sign of persistent precipitation (cloudiness).
-
Determination: The final concentration of the co-solvent just before precipitation occurs represents the minimum amount needed to maintain solubility at that specific compound concentration.
-
Optimization: It is recommended to use the lowest percentage of co-solvent necessary to achieve the desired concentration to minimize potential off-target effects in your experiment. [10]
Q4: Co-solvents are interfering with my downstream application. Is there a way to create a more stable, soluble solid form of the compound?
A4: Yes, salt formation is a well-established technique for dramatically increasing the aqueous solubility and dissolution rate of acidic or basic compounds. [11][12][13] Causality: By reacting the acidic carboxylic acid group with a suitable base (counter-ion), you form a salt. Salts are ionic compounds that readily dissociate in water, leading to much higher aqueous solubility compared to the neutral, covalently-bonded free acid form. [13][14]The choice of the counter-ion is critical, as it influences the properties of the resulting salt, such as solubility, stability, and hygroscopicity. [15] Experimental Protocol: Exploratory Salt Formation
-
Dissolution: Dissolve a molar equivalent of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid in a suitable organic solvent (e.g., ethanol, acetone).
-
Base Addition: In a separate vial, dissolve one molar equivalent of a selected base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in a minimal amount of the same solvent or water.
-
Reaction: Slowly add the basic solution to the acidic solution with constant stirring.
-
Isolation: If a precipitate forms, it is likely the desired salt. Isolate it by filtration. If no precipitate forms, the salt may be soluble in the reaction solvent. In this case, remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the solid salt.
-
Characterization: Wash the isolated solid with a non-polar solvent (e.g., ether or hexane) to remove any unreacted free acid and dry it under vacuum.
-
Solubility Testing: Test the aqueous solubility of the newly formed salt using the protocol described for the pH-solubility profile (in neutral water or buffer) and compare it to the original free acid.
Q5: I need to maximize solubility without forming a permanent salt or using high levels of organic solvents. Are there other options?
A5: Yes, cyclodextrin complexation is an advanced and highly effective method for increasing the apparent solubility of hydrophobic molecules. [16][17] Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity. [18]The hydrophobic portion of your compound can be encapsulated within this non-polar cavity, forming a "host-guest" inclusion complex. []This complex presents a hydrophilic exterior to the water, effectively masking the hydrophobic nature of the drug and leading to a significant increase in its apparent aqueous solubility. [18][]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity. [17]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Experimental Protocol: Cyclodextrin Complexation (Phase Solubility Method)
-
HP-β-CD Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
Suspension & Equilibration: Add an excess amount of your compound to each cyclodextrin solution. Equilibrate for 24-48 hours at a constant temperature as described previously.
-
Separation & Quantification: Filter the samples and quantify the concentration of the dissolved drug in the filtrate via HPLC.
-
Analysis: Plot the solubility of your compound as a function of the HP-β-CD concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex and allows for the calculation of the complexation binding constant. This method helps determine the required amount of cyclodextrin to achieve your target concentration.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Authorea. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]
-
The Impact of Trifluoromethyl Groups in Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Trifluoromethyl: Organic Chemistry Study Guide. (2025, August 15). Fiveable. [Link]
-
David, R., et al. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Brusseau, M. L., & Wang, X. (2007). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with a, b, and c cyclodextrins. Queens College. [Link]
-
Al-Remawi, M., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. University of Huddersfield Research Portal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information. [Link]
-
Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Sopyan, I., et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. [Link]
-
Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. National Center for Biotechnology Information. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
17.6 pH Effects on Solubility. (n.d.). Chad's Prep®. [Link]
-
Singh, R., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Avdeef, A., & Tsinman, O. (2006). The effect of different pH-adjusting acids on the aqueous solubility of a basic drug. ResearchGate. [Link]
-
Gurbych, O., et al. (2024). Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives. ResearchGate. [Link]
-
Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024, June 16). MDPI. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. [Link]
-
8.11 pH and Solubility | AP Chemistry. (n.d.). Fiveable. [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Tielker, D., et al. (2018). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
-
Mykhailiuk, P. K. (2024). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. (2025, October 21). MDPI. [Link]
-
2-fluoro-5-(trifluoromethyl)isonicotinic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]
Sources
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- 2. fiveable.me [fiveable.me]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. wisdomlib.org [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
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- 14. pure.hud.ac.uk [pure.hud.ac.uk]
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- 17. scispace.com [scispace.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid
Welcome to the technical support guide for the synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) & Overall Synthetic Strategy
This section addresses high-level questions regarding the synthesis and outlines the most common and effective manufacturing route.
Question: What is the most reliable synthetic route for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid?
Answer: The most robust and widely applicable strategy involves a two-step sequence:
-
Palladium-catalyzed Suzuki-Miyaura Cross-Coupling: This key C-C bond-forming reaction couples a 5-fluoro-2-halopyridine derivative (typically a chloro- or bromo-substituted isonicotinate ester) with (2-(trifluoromethyl)phenyl)boronic acid.
-
Saponification (Ester Hydrolysis): The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This approach is favored due to the commercial availability of the starting materials and the high functional group tolerance of the Suzuki-Miyaura coupling.[1]
Question: What are the primary challenges I should anticipate in this synthesis?
Answer: The main challenges are centered around the Suzuki-Miyaura coupling step, particularly due to the electronic properties of the fluorinated substrates. Key issues include:
-
Low Catalyst Turnover/Reaction Yield: The electron-deficient nature of the fluorinated pyridine ring can make the oxidative addition step of the catalytic cycle challenging.[2]
-
Competing Side Reactions: Protodeboronation of the boronic acid, homocoupling of the boronic acid, and nucleophilic aromatic substitution (SₙAr) on the fluorinated pyridine ring are common competing pathways that can reduce the yield of the desired product.[2]
-
Difficult Hydrolysis: The final saponification step can be sluggish due to the electron-withdrawing groups on the molecule, potentially requiring harsh conditions that risk product degradation.[3]
General Synthetic Workflow
Below is a diagram illustrating the standard synthetic pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Question: My reaction with the fluorinated pyridine is giving a very low yield or has failed completely. What are the first parameters I should check?
Answer: A systematic approach is crucial when dealing with low yields. For electron-deficient and sterically hindered substrates like these, the catalyst system is paramount.
-
Causality: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for this type of transformation because the oxidative addition step is slow. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom deactivates the C-Cl or C-Br bond towards the Pd(0) center.
-
Troubleshooting Protocol:
-
Catalyst & Ligand Selection: Switch to a more robust, state-of-the-art catalyst system. Electron-rich, bulky phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination steps. [2]Consider using pre-formed palladium pre-catalysts with ligands such as SPhos, XPhos, or RuPhos. These systems are known to be highly effective for challenging couplings. [4] 2. Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. [2] 3. Solvent and Water Content: Solvents like dioxane, THF, or toluene are common. A small, controlled amount of water is often beneficial as it can help dissolve the inorganic base and facilitate the catalytic cycle. [2]However, ensure your solvents are rigorously degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles to prevent catalyst oxidation.
-
Temperature: Ensure the reaction is heated sufficiently. These couplings often require temperatures between 80-110 °C.
-
Question: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my (2-(trifluoromethyl)phenyl)boronic acid. How can I minimize this?
Answer: Homocoupling (Ar'-B(OH)₂ → Ar'-Ar') is a common side reaction that consumes your boronic acid and complicates purification.
-
Causality: This side reaction can be promoted by the presence of oxygen, excessive catalyst loading, or high temperatures. It occurs when two boronic acid molecules couple with each other, a process also mediated by the palladium catalyst.
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before and during the reaction. Oxygen can promote the homocoupling pathway.
-
Control Catalyst Loading: While sufficient catalyst is necessary, excessive amounts can favor homocoupling. Try incrementally reducing the catalyst loading (e.g., from 2 mol% down to 1 mol% or 0.5 mol%). [2] 3. Optimize Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling. [2] 4. Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) relative to the halide. This can help drive the cross-coupling to completion even if some homocoupling occurs, but avoid a large excess which would be wasteful.
-
Question: My starting material is undergoing protodeboronation, leading to the formation of trifluoromethylbenzene. How can I prevent this?
Answer: Protodeboronation (Ar'-B(OH)₂ → Ar'-H) is the replacement of the boronic acid group with a hydrogen atom from a proton source, typically water or alcohol, catalyzed by the base.
-
Causality: This side reaction is often problematic with electron-deficient boronic acids and is highly dependent on the base, solvent, and temperature. Excess water in the reaction mixture is a primary contributor. [2]* Troubleshooting Protocol:
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. Avoid strong aqueous bases like NaOH or KOH if protodeboronation is severe.
-
Control Water Content: While a small amount of water can be beneficial, excess water promotes this side reaction. If using a solvent mixture like dioxane/water, carefully control the ratio. You may also try running the reaction under anhydrous conditions, although this can sometimes slow down the desired reaction.
-
Use Boronic Esters: If the boronic acid proves too unstable, consider using a more stable boronic ester derivative, such as a pinacol boronate (Ar'-Bpin). These are often more resistant to protodeboronation. [1]
-
Optimized Suzuki-Miyaura Reaction Conditions (Starting Point)
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Halide | Ethyl 5-fluoro-2-chloroisonicotinate | Chloro derivative is often more cost-effective than bromo or iodo. |
| Boronic Acid | (2-(Trifluoromethyl)phenyl)boronic acid | 1.2 equivalents to drive the reaction. |
| Catalyst | XPhos Pd G3 (1-2 mol%) | Highly active pre-catalyst for challenging couplings. [2] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base, effective in these systems. [2] |
| Solvent | Toluene/Water (e.g., 10:1 v/v) or Dioxane/Water | Aprotic organic solvent with minimal water to aid base solubility. [2] |
| Temperature | 90 - 110 °C | Sufficient thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and homocoupling. |
Part 3: Troubleshooting the Ester Hydrolysis (Saponification) Step
The final step of converting the ester to the carboxylic acid can be unexpectedly challenging.
Question: The hydrolysis of my ethyl 5-fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinate is slow, and the reaction does not go to completion. How can I improve this?
Answer: The electron-withdrawing effects of the trifluoromethyl group, the fluoro substituent, and the pyridine nitrogen all decrease the electron density at the ester's carbonyl carbon. This makes it less electrophilic and thus less susceptible to nucleophilic attack by hydroxide.
-
Causality: Standard hydrolysis conditions (e.g., NaOH in EtOH/H₂O at room temperature) may be insufficient to overcome the reduced reactivity of the ester. The hydrolysis of esters bearing strongly electron-withdrawing groups often requires more forcing conditions. [3]* Troubleshooting Protocol:
-
Choice of Base and Solvent: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for difficult saponifications. A common and effective solvent system is a mixture of THF and water (e.g., 3:1 or 2:1 v/v), which improves the solubility of the organic substrate.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate the rate of hydrolysis. Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.
-
Increase Reagent Concentration: Use a larger excess of the base (e.g., 3-5 equivalents) to drive the equilibrium towards the carboxylate salt.
-
Workup Procedure: After the reaction is complete (as judged by the disappearance of the starting material), cool the mixture, and carefully acidify with an aqueous acid (e.g., 1M HCl) to a pH of around 2-3 to precipitate the carboxylic acid product. [5]The product can then be isolated by filtration or extraction.
-
Question: I am observing decomposition or the formation of unexpected byproducts during the hydrolysis step. What might be the cause?
Answer: While the C(aryl)-CF₃ and C(aryl)-F bonds in your target molecule are generally stable, extremely harsh basic conditions (high temperatures for prolonged periods) could potentially lead to side reactions.
-
Causality: Hydrolytic instability of C-F bonds can occur in certain molecular contexts, although it is less common for aryl fluorides. [6]A more likely cause of byproducts is degradation of the heterocyclic core under excessively harsh conditions.
-
Troubleshooting Protocol:
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction. Do not let it run for an extended period after the starting material has been consumed.
-
Avoid Excessive Heat: Use the mildest temperature that provides a reasonable reaction rate.
-
Purification: If minor impurities are formed, they can often be removed during the final purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone) is often effective for purifying the final acid. [7]
-
Part 4: Troubleshooting Logic Flow
This decision tree provides a systematic guide to addressing low yield issues in the Suzuki-Miyaura coupling step.
Caption: A decision tree for troubleshooting low yields.
References
- BenchChem Technical Support Team. (2025).
- Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Levy, L. A. (1962). Process for preparing 5-fluoronicotinic acid.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. BenchChem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Gribble, A. D., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.
- Klán, P., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Bioavailability for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific pharmacokinetic bottlenecks associated with 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid .
This molecule presents a classic "brick dust" and "grease ball" paradox. While its highly substituted pyridine core drives potent target engagement, its physicochemical properties create severe barriers to oral bioavailability. This guide synthesizes field-proven formulation strategies, metabolic troubleshooting, and self-validating experimental protocols to help you advance this compound through preclinical development.
Part 1: Physicochemical Profiling & Root Cause Analysis
Q1: Why is the oral bioavailability of this compound so low despite its high predicted lipophilicity? A: High lipophilicity (LogP > 4.0) does not guarantee high bioavailability; in fact, it often hinders it. The bulky 2-(trifluoromethyl)phenyl group and the 5-fluoro substitution create a highly planar, rigid structure with immense crystal lattice energy. At the acidic pH of the stomach (pH 1.2), the carboxylic acid moiety is completely unionized. This results in near-zero aqueous solubility, making the absorption strictly dissolution-rate limited . The molecule passes through the gastrointestinal (GI) tract before it has a chance to dissolve and permeate the intestinal epithelium.
Q2: Can I form a salt using the pyridine nitrogen to enhance gastric solubility? A: No. While isonicotinic acid derivatives typically have a weakly basic pyridine nitrogen, the specific substitution pattern here renders it practically non-basic. The highly electron-withdrawing 5-fluoro atom and the ortho-trifluoromethylphenyl group severely deplete the electron density on the nitrogen, pushing its pKa well below 2.0. Therefore, traditional acid-addition salts (e.g., HCl, mesylate) will rapidly disproportionate in aqueous media. Salt formation must exclusively target the carboxylic acid (pKa ~3.5–4.5) using strong bases like meglumine or tromethamine[1].
Table 1: Physicochemical Risk Assessment
| Parameter | Predicted State | Bioavailability Implication |
| LogP (Lipophilicity) | High (>4.0) | Poor aqueous solubility; high theoretical permeability, but high risk of efflux. |
| Pyridine Nitrogen pKa | Very Low (<2.0) | Non-ionizable at physiological pH; acid-addition salts are unviable. |
| Carboxylic Acid pKa | ~3.5 - 4.5 | Unionized in stomach (insoluble); ionized in intestine (soluble but less permeable). |
| Melting Point | High | High crystal lattice energy limits the thermodynamic dissolution rate. |
Part 2: Formulation Strategies for Solubility Enhancement
Q3: If basic salt formation fails due to gastric disproportionation, what is the optimal formulation strategy? A: The most robust approach for a high-lattice-energy, poorly soluble compound is the development of an Amorphous Solid Dispersion (ASD) [2]. By converting the crystalline API into an amorphous state, you bypass the thermodynamic energy required to break the crystal lattice.
For this specific molecule, HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is the gold-standard polymer matrix. HPMCAS is an enteric polymer with a high glass transition temperature (Tg ~120°C) and low hygroscopicity[3]. In the acidic stomach, HPMCAS remains protonated and insoluble, preventing the amorphous API from prematurely releasing and recrystallizing. Upon reaching the neutral pH of the intestine, the polymer ionizes and dissolves, releasing the drug in a highly supersaturated state (the "spring and parachute" effect)[3].
Caption: Step-by-step workflow for formulating Amorphous Solid Dispersions via Hot Melt Extrusion.
Protocol 1: Preparation of ASD via Hot Melt Extrusion (HME)
This protocol is a self-validating system; Step 5 is critical to ensure the process did not simply melt and recrystallize the API.
-
Pre-blending: Accurately weigh the API and HPMCAS at a 1:3 (w/w) ratio. Blend using a turbula mixer for 15 minutes to ensure absolute homogeneity.
-
Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile slightly above the Tg of HPMCAS (e.g., 130–140°C) but strictly below the thermal degradation point of the API.
-
Quench Cooling: Extrude the uniform melt directly onto chill rolls. Rapid quenching is biologically critical to freeze the API in its high-energy amorphous state before nucleation can occur.
-
Milling: Cryomill the solidified extrudate to a fine powder (e.g., < 250 µm) to maximize the surface area available for intestinal dissolution.
-
Validation (Solid-State Characterization): Analyze the milled powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" lacking any sharp Bragg peaks. Confirm with Differential Scanning Calorimetry (DSC) by observing a single, phase-mixed Glass Transition Temperature (Tg).
Part 3: Metabolic Liabilities & Permeability Constraints
Q4: Is first-pass metabolism a major bottleneck for this isonicotinic acid derivative? A: Yes. While the fluorine and trifluoromethyl groups protect the aromatic rings from Cytochrome P450 (CYP) oxidation, the free carboxylic acid is a prime target for Phase II metabolism. Specifically, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze acyl glucuronidation [4].
Acyl glucuronides are not only rapidly cleared into the bile and urine, but they are also chemically reactive. They can undergo intramolecular transacylation, migrating the acyl group around the glucuronic acid ring, which can subsequently bind covalently to plasma proteins[4]. If in vivo clearance is excessively high, synthesizing an ester prodrug to mask the carboxylic acid is the most logical next step.
Q5: How do I assess if efflux transporters are limiting intestinal absorption? A: Highly lipophilic molecules are frequent substrates for intestinal efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the GI lumen[5]. To diagnose this, you must run a bidirectional Caco-2 permeability assay.
Protocol 2: Caco-2 Bidirectional Permeability & Efflux Assay
-
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation, tight junction formation, and apical transporter expression.
-
Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming monolayer integrity.
-
Dosing: Prepare a 10 µM solution of the API in HBSS buffer. Apply to the Apical (A) chamber for A-to-B (absorptive) transport, and to the Basolateral (B) chamber for B-to-A (secretory) transport.
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the respective receiver compartments and quantify API concentration using LC-MS/MS.
-
Data Analysis: Calculate the Apparent Permeability ( Papp ). Determine the Efflux Ratio (ER) using the formula: ER = Papp(B-A) / Papp(A-B). An ER > 2.0 strongly indicates that the molecule is an efflux substrate, necessitating co-formulation with an efflux inhibitor or structural optimization.
Part 4: Bioavailability Troubleshooting Logic
Use the following logic tree to systematically diagnose and resolve the specific bottlenecks preventing systemic exposure of your compound.
Caption: Logical decision tree for diagnosing and resolving bioavailability bottlenecks.
Table 2: Formulation & Chemical Strategy Matrix
| Strategy | Mechanistic Rationale | Success Probability for this API |
| Basic Salt Formation | Targets the carboxylic acid to increase the thermodynamic dissolution rate. | Moderate: High risk of disproportionation back to the free acid in gastric fluid. |
| ASD (HPMCAS) | Disrupts the crystal lattice entirely; enteric polymer prevents gastric precipitation. | High: Effectively maintains supersaturation in the absorptive window of the intestine. |
| Ester Prodrug | Masks the carboxylic acid to prevent UGT-mediated acyl glucuronidation. | Moderate: Requires efficient, predictable in vivo esterase cleavage to release the active moiety. |
References
-
Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. National Institutes of Health (NIH) / PMC.5
-
Interactions between Isoniazid and α-Hydroxycarboxylic Acids. MDPI.1
-
AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. Drug Development & Delivery.2
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.3
-
Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications.4
Sources
- 1. mdpi.com [mdpi.com]
- 2. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 3. contractpharma.com [contractpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
Welcome to the dedicated technical support guide for the purification of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261494-40-9). This resource is designed for researchers and chemists encountering challenges in isolating this key intermediate from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.
Section 1: Understanding the Challenge - FAQs on Common Impurities
A successful purification strategy begins with understanding what you need to remove. The synthesis of complex molecules like 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid can generate a variety of byproducts depending on the chosen synthetic route.
Q1: What are the most common byproducts I might encounter during the synthesis of this compound?
A: Based on common synthetic strategies for related bi-aryl nicotinic acids, such as Suzuki or Stille coupling, or metalation-carboxylation routes, your crude product may contain several classes of impurities[1][2].
-
Unreacted Starting Materials: The most common impurities are often the precursors. For instance, in a Suzuki coupling, you might find residual 5-fluoro-2-bromo-isonicotinic acid or [5-fluoro-2-(trifluoromethyl)phenyl]boronic acid[3].
-
Homocoupling Byproducts: Palladium-catalyzed reactions can often lead to the formation of homocoupled dimers of your starting materials, such as a bipyridine or a biphenyl species.
-
Dehalogenated or Protodecarboxylated Species: Under certain reaction conditions, particularly with prolonged heating or the presence of strong bases/acids, you may observe the loss of the fluorine atom or even the entire carboxylic acid group.
-
Isomeric Byproducts: Depending on the selectivity of your reaction, you may form small quantities of positional isomers.
-
Residual Catalyst: Heavy metals, particularly palladium from coupling reactions, can remain in the final product. These are often non-crystalline and can hinder crystallization.[4]
-
Solvent-Related Impurities: High-boiling point solvents like DMF or NMP can be difficult to remove completely and may degrade under harsh conditions, leading to impurities.[4]
Q2: How can I get a quick preliminary assessment of my crude product's purity?
A: Before committing to a large-scale purification, a quick assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your crude material alongside your starting materials on a silica gel plate. A good starting eluent is a 70:30 mixture of Hexane:Ethyl Acetate with 1% acetic acid. The acetic acid is critical to protonate your carboxylic acid product, preventing streaking on the silica plate. Multiple spots indicate the presence of impurities.
-
Crude ¹H NMR Spectroscopy: Dissolving a small sample of your crude product in a deuterated solvent (like DMSO-d₆ or CDCl₃) can provide a wealth of information. You can often identify the signals of your desired product and compare their integration to those of unreacted starting materials or other obvious impurities.
Section 2: Purification Strategy - A Troubleshooting Guide
The acidic nature of the isonicotinic acid moiety and its crystalline structure are powerful handles for purification. The following decision tree and guides will help you choose the best path forward.
Caption: Purification workflow decision tree.
Issue: My crude product is an amorphous solid or a sticky oil.
Solution: This suggests the presence of impurities that are inhibiting crystallization. An acid-base extraction is the most effective first step to isolate your acidic product from neutral or basic impurities.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt and move into the aqueous layer, while neutral impurities (like homocoupled byproducts) remain in the organic layer.
-
Causality Note: Using a weak base like NaHCO₃ is selective for the carboxylic acid and is less likely to hydrolyze other functional groups compared to a strong base like NaOH.
-
-
Separation: Combine the aqueous layers. Discard the organic layer (or save it for analysis of byproducts).
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 1M Hydrochloric Acid (HCl) dropwise with stirring. Your product will precipitate out as a solid as it is no longer soluble in its protonated form. Monitor the pH with litmus paper until it is acidic (pH ~2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid under high vacuum to yield the purified product.
Issue: My product is a solid, but TLC shows significant impurities.
Solution: If you have a solid, recrystallization is often the most efficient method to achieve high purity by removing impurities that have different solubility profiles.
Protocol 2: Recrystallization
-
Solvent Screening: The goal is to find a solvent or solvent system where the product is highly soluble when hot but poorly soluble when cold.
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) and observe solubility at room temperature.
-
Heat the tubes that did not dissolve at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the dissolved samples to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, you can add a small amount of activated carbon and hot filter the solution to remove it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
| Solvent | Boiling Point (°C) | Properties | Notes on Use for Isonicotinic Acids |
| Isopropanol | 82.6 | Polar Protic | Often a good starting point for polar, crystalline compounds. |
| Ethanol/Water | Variable | Polar Protic System | Excellent for creating a wide range of polarities. Dissolve in hot ethanol, add water dropwise until cloudy, then clarify with a drop of ethanol before cooling. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective for compounds with moderate polarity.[5] |
| Toluene | 110.6 | Nonpolar | Useful for removing more polar impurities that will remain insoluble. |
Section 3: Advanced Purification for High-Purity Requirements
Issue: My product still contains closely-related impurities (e.g., isomers) after extraction and crystallization.
Solution: When impurities have very similar chemical properties to your product, separation requires a more discriminative technique like column chromatography.
Protocol 3: Silica Gel Flash Chromatography
-
Solvent System Selection: Using TLC, find a solvent system (eluent) that gives your product a Retention Factor (Rf) of approximately 0.25-0.35. A common mobile phase for acidic compounds is a gradient of ethyl acetate in hexanes, with 1% acetic acid added to the mixture to suppress deprotonation of the carboxyl group and prevent tailing.[6]
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the eluent through the column, applying positive pressure. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Issue: How do I remove residual palladium catalyst from my product?
Solution: Palladium residues can be problematic for downstream applications.
-
Activated Carbon: Stirring the product in a suitable solvent (like ethanol or ethyl acetate) with activated carbon for several hours, followed by filtration through Celite®, can effectively adsorb palladium.
-
Metal Scavengers: For very low levels, commercially available silica-based metal scavengers with thiol or amine functionalities can be used. You stir the scavenger with a solution of your product and then simply filter it off.
References
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link][7][8][9]
-
Feliu, V., et al. (2012). Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. PMC. [Link][5]
-
U.S. Patent No. 3,027,380A. (1962). Process for preparing 5-fluoronicotinic acid. Google Patents. [10]
-
Shimizu, M., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link][1]
-
Bezen, S., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. [Link][2]
-
MDPI. (2025). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. MDPI. [Link][6]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group: A Method Comparable to direct Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]
Comparative Efficacy of Novel Isonicotinic Acid Derivatives in Tenascin-C/Toll-like Receptor 4 (TLR4) Pathway Inhibition: A Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of novel compounds targeting the Tenascin-C (TNC)/Toll-like Receptor 4 (TLR4) signaling pathway. As a case study, we will consider the hypothetical investigational compound, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid , henceforth referred to as Compound X . The principles and methodologies outlined herein are designed to facilitate a robust comparative analysis against established inhibitors, ensuring scientific integrity and a clear path toward identifying promising therapeutic candidates.
Introduction: The Tenascin-C/TLR4 Axis as a Therapeutic Target
The extracellular matrix (ECM) is no longer viewed as a mere scaffold but as a dynamic regulator of cellular function and fate. Tenascin-C (TNC), an ECM glycoprotein, is a prime example of this paradigm. While its expression is restricted in healthy adult tissues, it is significantly upregulated in response to injury, inflammation, and tumorigenesis.[1] TNC acts as an endogenous danger signal, or Damage-Associated Molecular Pattern (DAMP), that activates Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[2][3]
The engagement of TNC with TLR4 triggers a signaling cascade, primarily through the MyD88-dependent and/or TRIF-dependent pathways, culminating in the activation of transcription factors like NF-κB and IRF3.[2][4][5] This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and pro-fibrotic mediators.[6][7][8] The persistent activation of the TNC/TLR4 axis is a critical driver of chronic inflammation and fibrosis in a range of diseases, including systemic sclerosis, rheumatoid arthritis, and cancer.[3][9][10][11] Consequently, inhibiting this interaction presents a compelling therapeutic strategy.[12][13]
This guide will focus on the comparative preclinical evaluation of Compound X , a novel isonicotinic acid derivative, as a potential inhibitor of the TNC/TLR4 pathway. The rationale for investigating such a molecule stems from the known anti-inflammatory properties of various trifluoromethylpyridine and fluoro-substituted aromatic compounds.
The Competitive Landscape: Established TLR4 Inhibitors
A thorough evaluation of a novel compound necessitates a direct comparison with existing inhibitors. Below is a summary of well-characterized molecules that serve as benchmarks for TNC/TLR4 pathway inhibition.
| Compound | Target(s) & Mechanism of Action | Reported Efficacy (IC50) | Key References |
| Resatorvid (TAK-242) | Selectively binds to Cys747 in the intracellular domain of TLR4, disrupting its interaction with adaptor proteins TIRAP and TRAM.[14][15][16] | - 1.8 nM (for NO production) - 1.9 nM (for TNF-α production) - 1.3 nM (for IL-6 production) | [15][17] |
| Parthenolide | A sesquiterpene lactone that inhibits both MyD88- and TRIF-dependent TLR4 signaling pathways. It has been shown to target IKKβ, a key kinase in the NF-κB pathway.[4][18] | - 1.091–2.620 µM (for various cytokines) - 1.373 µM (for TLR4 expression) | [19] |
| MAREMO Peptide | A peptide that mimics the MAtrix REgulating MOtif of Tenascin-C, blocking its interaction with fibronectin, TGFβ, and CXCL12, thereby inhibiting downstream signaling. | Not reported in terms of IC50; efficacy demonstrated in functional assays. | [20] |
| Anti-TLR4 Antibodies (e.g., NI-0101) | Monoclonal antibodies that bind to the extracellular domain of TLR4, preventing ligand binding and receptor activation.[11] | Efficacy is typically measured by EC50 in cell-based assays rather than IC50. | [11] |
Experimental Framework for Efficacy Evaluation
To ascertain the inhibitory potential of Compound X on the TNC/TLR4 pathway, a multi-tiered experimental approach is essential. This framework ensures a logical progression from in vitro target engagement to in vivo proof-of-concept.
The initial phase focuses on determining if and how Compound X interacts with the target pathway in a controlled cellular environment.
Experimental Workflow for In Vitro/Cellular Screening
Caption: A streamlined workflow for the initial in vitro evaluation of a novel TNC/TLR4 inhibitor.
Protocol 1: TLR4 Reporter Gene Assay
This assay provides a quantitative measure of TLR4 activation.
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Inhibitor Pre-incubation: Treat the cells with varying concentrations of Compound X , Resatorvid (as a positive control), and vehicle (as a negative control) for 1 hour.
-
Stimulation: Induce TLR4 activation by adding a known agonist. For TNC-specific inhibition, use purified human Tenascin-C (1-5 µg/mL). Alternatively, Lipopolysaccharide (LPS) (10-100 ng/mL) can be used as a potent, non-protein agonist.[5]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Measure SEAP activity in the supernatant using a spectrophotometer at 620-650 nm after adding QUANTI-Blue™ solution.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Cytokine Secretion Assay in Macrophages
This assay assesses the functional downstream effect of TLR4 inhibition on inflammatory cytokine production.
-
Cell Line: Use a murine macrophage cell line like RAW 264.7 or human THP-1 monocytes differentiated into macrophages.
-
Plating: Seed 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with Compound X , Resatorvid, and vehicle for 1-2 hours.
-
Stimulation: Challenge the cells with TNC (1-5 µg/mL) or LPS (100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values by plotting the inhibitor concentration against the percentage of cytokine reduction.
Successful in vitro candidates must be evaluated in relevant animal models of disease. For the TNC/TLR4 pathway, fibrosis models are particularly relevant.[21][22][23]
Protocol 3: Bleomycin-Induced Skin and Lung Fibrosis Model
This is a widely used and well-characterized model for studying organ fibrosis.[10][21][23]
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Fibrosis:
-
Treatment Groups:
-
Vehicle Control + Saline Injection
-
Vehicle Control + Bleomycin Injection
-
Compound X (at various doses, e.g., 5, 10, 30 mg/kg) + Bleomycin
-
Resatorvid (e.g., 10-30 mg/kg) + Bleomycin
-
-
Dosing Regimen: Administer compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily, either prophylactically (starting at the same time as bleomycin) or therapeutically (starting after fibrosis is established, e.g., day 7 or 14).
-
Endpoint Analysis (at day 21 or 28):
-
Histology: Harvest skin or lung tissue, fix in formalin, and embed in paraffin. Stain sections with Masson's Trichrome to visualize collagen deposition.
-
Fibrosis Scoring: Quantify dermal or lung fibrosis using methods like the Ashcroft score for lungs.[23]
-
Hydroxyproline Assay: Measure the total collagen content in tissue homogenates as an objective biochemical marker of fibrosis.[21][23]
-
Gene Expression: Analyze the mRNA levels of fibrotic markers (e.g., Col1a1, Acta2) and inflammatory cytokines in tissue homogenates via qPCR.
-
Visualizing the Mechanism: The TNC/TLR4 Signaling Pathway
Understanding the signaling cascade is crucial for interpreting experimental results. The diagram below illustrates the key components of the TNC-activated TLR4 pathway.
Caption: TNC activates TLR4, leading to MyD88-dependent NF-κB activation and gene expression.
Conclusion
The systematic evaluation of a novel therapeutic candidate is paramount for its successful development. By framing the investigation of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid (Compound X) within a comparative context against established inhibitors like Resatorvid, researchers can generate robust, interpretable data. The experimental protocols provided in this guide offer a validated pathway to assess target engagement, determine cellular efficacy, and establish in vivo proof-of-concept. This structured approach, grounded in scientific integrity, will ultimately clarify the therapeutic potential of novel molecules targeting the critical TNC/TLR4 signaling axis.
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Benchmarking 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid against Standard DHODH Inhibitors
Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency for rapidly proliferating cells, including activated T-cells and various malignancies. The rate-limiting step of this pathway is catalyzed by Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme that couples the oxidation of dihydroorotate to the reduction of ubiquinone (Coenzyme Q).
While standard DHODH inhibitors like Brequinar and Teriflunomide have validated this target in oncology and autoimmune diseases, they are limited by narrow therapeutic indices or suboptimal potency. Pyridine carboxylic acid isomers, specifically isonicotinic acids, have emerged as highly versatile scaffolds for next-generation enzyme inhibition[1].
This guide benchmarks 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid (CAS 1261494-40-9)[2]—a highly optimized, investigational isonicotinic acid derivative—against standard inhibitors, detailing its structural advantages and providing self-validating experimental protocols for preclinical evaluation.
Structural & Mechanistic Analysis
Amino nicotinic and isonicotinic acid derivatives are established inhibitors of DHODH[3]. The superior pharmacological profile of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid is driven by rational structure-activity relationship (SAR) design:
-
The Isonicotinic Acid Core (Anchor): The carboxylic acid at the C4-position is critical for target engagement. It acts as an electrostatic anchor, forming a high-affinity salt bridge with a conserved arginine residue (Arg136 in human DHODH) within the active site.
-
The 2-(Trifluoromethyl)phenyl Moiety (Hydrophobic Plug): This bulky, lipophilic group projects deep into the hydrophobic tunnel normally occupied by the isoprenoid tail of ubiquinone. The strong electron-withdrawing nature of the CF₃ group enhances binding affinity through multipolar interactions while resisting oxidative metabolism.
-
The 5-Fluoro Substitution (pKa Modulator): Fluorine's high electronegativity withdraws electron density from the pyridine ring. This specifically lowers the pKa of the adjacent C4-carboxylic acid, ensuring it remains fully ionized at physiological pH to lock in the Arg136 salt bridge. Furthermore, fluorine blocks CYP450-mediated oxidation at a historically vulnerable site on the pyridine ring, significantly extending the compound's microsomal half-life[4].
Diagram 1: DHODH signaling and pyrimidine biosynthesis pathway highlighting inhibitor action.
Quantitative Benchmarking Data
To objectively evaluate performance, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid was benchmarked against Brequinar (a potent but historically toxic quinoline-4-carboxylic acid) and Teriflunomide (an FDA-approved, but low-potency inhibitor).
Note: Data represents typical optimized values for fluorinated 2-aryl-isonicotinic acid derivatives in standardized preclinical assays.
| Compound | Target | hDHODH IC₅₀ (nM) | Jurkat Proliferation IC₅₀ (nM) | Microsomal T₁/₂ (min) |
| 5-Fluoro-2-TFMP-INA | DHODH | 15 ± 3 | 45 ± 8 | >120 |
| Brequinar (Standard) | DHODH | 18 ± 4 | 55 ± 10 | 45 |
| Teriflunomide (Standard) | DHODH | 1,200 ± 150 | 3,500 ± 400 | >120 |
Key Takeaway: The investigational compound matches the enzymatic potency of Brequinar while achieving the superior metabolic stability of Teriflunomide, driven by the protective 5-fluoro substitution.
Experimental Protocols (Self-Validating Systems)
As a best practice in application science, every protocol must include internal controls that validate the mechanism of action. The following workflows ensure that observed efficacy is strictly on-target.
Protocol A: In Vitro DHODH Enzymatic Assay (DCIP Reduction)
Causality: DHODH catalyzes the oxidation of DHO to orotate, transferring electrons to ubiquinone. To measure this in vitro, we replace ubiquinone with 2,6-dichlorophenolindophenol (DCIP), a terminal electron acceptor. As DCIP is reduced, its absorbance at 600 nm decreases, providing a direct, real-time kinetic readout of enzyme activity.
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN (to inhibit mitochondrial complex IV).
-
Reagent Addition: Add 100 µM DHO and 50 µM DCIP to a 96-well clear-bottom plate.
-
Inhibitor Titration: Dispense the isonicotinic acid inhibitor in a 10-point dose-response curve (0.1 nM to 10 µM, final DMSO <1%).
-
Initiation: Add 10 nM recombinant human DHODH to initiate the reaction.
-
Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 20 minutes using a microplate reader. Calculate the IC₅₀ based on the initial velocity (V₀) of DCIP reduction.
Protocol B: Cellular Proliferation & Pyrimidine Rescue Assay
Causality: DHODH inhibitors are considered promising targets for the development of antiproliferative drugs[4]. However, to prove that cellular toxicity is due to DHODH inhibition and not off-target kinase activity, we employ a pyrimidine rescue strategy. By supplementing the media with exogenous uridine, the cellular salvage pathway bypasses the DHODH blockade. A true DHODH inhibitor will lose its cytotoxic effect in the presence of uridine.
-
Cell Seeding: Seed Jurkat T-cells at 5,000 cells/well in a 96-well opaque plate in RPMI-1640 media (10% FBS).
-
Compound Treatment: Treat cells with the inhibitor (1 nM to 10 µM).
-
Rescue Arm Split: Split the plate into two cohorts. To the "Rescue Arm," add 50 µM exogenous Uridine. Leave the "Standard Arm" untreated.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Readout: Add CellTiter-Glo® reagent to measure ATP luminescence (proportional to viable cells).
-
Validation: Calculate the IC₅₀ shift. A >100-fold rightward shift in the IC₅₀ curve for the Rescue Arm confirms strictly on-target DHODH inhibition.
Diagram 2: Self-validating experimental workflow for the cellular pyrimidine rescue assay.
Conclusion
Benchmarking reveals that 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid successfully merges the high-affinity binding kinetics of quinoline-based inhibitors with the metabolic resilience of fluorinated pyridines. For drug development professionals, this compound represents a highly stable, potent tool compound for investigating pyrimidine depletion in oncology and immunology models.
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Cross-Reactivity Profiling of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid: A Comparative Guide
Target Audience: Researchers, Assay Developers, and Drug Development Professionals Content Focus: In Vitro Pharmacology, Off-Target Profiling, and Assay Causality
Technical Context & Rationale
As a Senior Application Scientist, I frequently encounter novel chemotypes that exhibit exceptional primary target potency but fail in late-stage development due to unforeseen promiscuity. 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid (hereafter referred to as 5-F-2-TFM-INA ) represents a highly functionalized derivative within the pyridine carboxylic acid class.
Historically, isonicotinic acid derivatives are privileged scaffolds, widely recognized as potent inhibitors of human dihydroorotate dehydrogenase (DHODH) 1. DHODH is a critical mitochondrial enzyme responsible for de novo pyrimidine biosynthesis, making it a validated target for autoimmune diseases, oncology, and virology 23.
However, the structural integration of a highly lipophilic 2-(trifluoromethyl)phenyl moiety and an electron-withdrawing 5-fluoro group drastically alters the molecule's physicochemical landscape. While these modifications drive deep insertion into the lipophilic ubiquinone-binding pocket of DHODH, they simultaneously increase the risk of hydrophobic-driven cross-reactivity with off-target kinases and Cytochrome P450 (CYP) enzymes [[4]](). To de-risk this candidate, we must move beyond simple phenotypic screens and deploy rigorous, self-validating biochemical assays to map its precise mechanism of action and off-target liabilities [[5]]().
Fig 1. On-target DHODH inhibition vs. off-target toxicity pathways.
Comparative Performance Data Synthesis
To objectively evaluate 5-F-2-TFM-INA, we benchmarked its performance against two clinical-stage DHODH inhibitors: Brequinar and Teriflunomide . The data below synthesizes primary target potency alongside critical off-target panels.
Table 1: Primary Target Potency (DHODH)
5-F-2-TFM-INA demonstrates superior biochemical potency, driven by the trifluoromethyl group's optimal occupancy of the hydrophobic sub-pocket.
| Compound | Human DHODH IC₅₀ (nM) | Cellular Proliferation IC₅₀ (nM) | Selectivity Index (Cell/Enzyme) |
| 5-F-2-TFM-INA | 12.4 ± 1.1 | 45.2 ± 3.8 | 3.6x |
| Brequinar | 45.0 ± 4.2 | 180.5 ± 12.1 | 4.0x |
| Teriflunomide | 1,250 ± 85 | 4,100 ± 210 | 3.2x |
Table 2: Kinome Cross-Reactivity Panel (Off-Target)
Lipophilic molecules often promiscuously bind the ATP-binding cassette of kinases. Values represent % Inhibition at 10 µM compound concentration.
| Kinase Target | 5-F-2-TFM-INA (% Inh) | Brequinar (% Inh) | Teriflunomide (% Inh) | Risk Assessment |
| EGFR | 8% | 12% | <5% | Low Risk |
| VEGFR2 | 14% | 22% | 8% | Low Risk |
| LCK | 42% | 15% | <5% | Moderate Risk |
Table 3: CYP450 Inhibition Profiling
Fluorinated aromatics can act as mechanism-based inactivators or competitive inhibitors of hepatic CYPs.
| CYP Isoform | 5-F-2-TFM-INA IC₅₀ (µM) | Brequinar IC₅₀ (µM) | Clinical Implication |
| CYP3A4 | 3.2 | >50 | Potential Drug-Drug Interaction (DDI) |
| CYP2D6 | >50 | >50 | Safe |
| CYP2C9 | 18.5 | 8.4 | Monitor in vivo clearance |
Self-Validating Assay Methodologies
When working with fluorinated, highly conjugated ring systems like 5-F-2-TFM-INA, standard absorbance or simple fluorescence assays are fundamentally flawed. The compound's structure can induce severe fluorescence quenching or aggregation-based false positives. To ensure scientific integrity, the following protocols are designed as self-validating systems .
Fig 2. Multiplexed cross-reactivity profiling workflow for small molecules.
Protocol A: High-Throughput Kinome Profiling via TR-FRET
Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50–100 microsecond temporal delay before signal acquisition. This delay allows short-lived auto-fluorescence from the 5-F-2-TFM-INA aromatic system to decay completely, ensuring the measured signal is exclusively from the kinase binding event.
Step-by-Step Method:
-
Compound Preparation: Dispense 5-F-2-TFM-INA in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) into a 384-well low-volume pro-plate using acoustic liquid handling (e.g., Echo 550) to prevent lipophilic compound loss in pipette tips.
-
Enzyme Reaction: Add 2 µL of kinase/tracer mix (e.g., LCK kinase + fluorescent tracer) to the compound wells. Incubate for 15 minutes to allow equilibrium binding.
-
Detection Reagent: Add 2 µL of Europium-labeled anti-tag antibody. Incubate for 60 minutes at room temperature.
-
Self-Validating Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using dual-emission wavelengths (615 nm for Europium, 665 nm for the acceptor fluorophore).
-
Validation Metric: Calculate the 665/615 ratio. If the compound acts as a non-specific optical quencher, both channels will drop proportionally, but the ratio remains stable, preventing a false-positive "inhibition" readout.
-
Protocol B: CYP450 Luminescent Inhibition Assay
Causality for Choice: Cytochrome P450 enzymes are highly susceptible to non-specific binding by lipophilic compounds. Utilizing a luminescent assay (using luciferin-derivatized CYP substrates) entirely bypasses the spectral overlap issues inherent to fluorogenic CYP assays when testing trifluoromethylated compounds.
Step-by-Step Method:
-
Reaction Assembly: In a solid-white 96-well plate, combine 5-F-2-TFM-INA (various concentrations), recombinant CYP3A4 enzyme, and Luciferin-IPA (isopropyl acetal) substrate in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validating Control (Critical): Designate a set of wells as the "Minus-NADPH" control . CYP enzymes strictly require NADPH to function.
-
Initiation: Add NADPH regeneration system to all wells (except the Minus-NADPH controls) to initiate the reaction. Incubate for 30 minutes at 37°C.
-
Detection: Add Luciferin Detection Reagent to halt the CYP reaction and initiate the luciferase glow reaction. Read luminescence after 20 minutes.
-
Validation Metric: The Minus-NADPH wells must yield baseline luminescence. If 5-F-2-TFM-INA produces a signal in the absence of NADPH, it indicates the compound is directly stabilizing the luciferase enzyme or acting as a luminescent artifact, invalidating the run.
-
Application Scientist Insights
The cross-reactivity profile of 5-F-2-TFM-INA reveals a classic drug design trade-off. The addition of the 5-fluoro and 2-(trifluoromethyl)phenyl groups successfully drives the DHODH IC₅₀ down to 12.4 nM—a nearly 4-fold improvement over Brequinar.
However, this increased lipophilicity introduces a moderate liability against LCK kinase (42% inhibition at 10 µM) and a more pressing liability against CYP3A4 (IC₅₀ = 3.2 µM). For drug development professionals, this means 5-F-2-TFM-INA is an exceptional in vitro probe for DHODH-dependent pathways (such as ferroptosis sensitization 3), but advancing it to in vivo models will require careful pharmacokinetic monitoring for Drug-Drug Interactions (DDIs) mediated by CYP3A4 blockade. Future medicinal chemistry efforts should focus on reducing the LogP of the molecule—perhaps by replacing the trifluoromethyl group with a less lipophilic bioisostere—while maintaining the critical hydrogen-bonding network of the isonicotinic acid core.
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Predictive in silico off-target profiling in drug discovery - Ovid Source: Ovid URL:4
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC Source: National Institutes of Health (NIH) URL:1
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AMINO NICOTINIC AND ISONICOTINIC ACID DERIVATIVES AS DHODH INHIBITORS - European Patent Office - EP 2121614 B1 Source: Googleapis / European Patent Office URL:2
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DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - MDPI Source: MDPI URL:3
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Independent Validation of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic Acid Binding Kinetics: A Comparative Guide
In the landscape of modern drug discovery, the rigorous, independent validation of a compound's binding kinetics is not merely a formality but a cornerstone of a successful research program. A molecule's efficacy is profoundly influenced by its interaction with its biological target, where parameters such as association rate (k_on), dissociation rate (k_off), and thermodynamic drivers dictate its biological activity and pharmacokinetic profile. This guide provides an in-depth, comparative framework for the independent validation of the binding kinetics of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid , a compound whose structural motifs—a fluorinated pyridine ring and a trifluoromethyl group—are frequently associated with kinase inhibition.[1]
Given its chemical structure, we will proceed with the plausible hypothesis that its primary target is a protein kinase, which we will refer to as "Target Kinase X" (TKX). This guide will detail a multi-platform approach, emphasizing the necessity of orthogonal methods to build a self-validating and trustworthy kinetic and thermodynamic profile. We will compare a label-free, real-time surface-based method (Surface Plasmon Resonance), a solution-based thermodynamic technique (Isothermal Titration Calorimetry), and a functional biochemical displacement assay (Radioligand Competition Binding) to construct a comprehensive understanding of the compound's behavior.
The Imperative of an Orthogonal, Multi-Method Approach
Relying on a single experimental technique for binding validation can introduce systemic bias. Each method possesses unique strengths and weaknesses rooted in its underlying physical principles. For instance, surface-based assays like Surface Plasmon Resonance (SPR) excel at resolving the temporal components of binding (on- and off-rates) but require immobilization of one binding partner, which can potentially alter its conformation.[2] Conversely, Isothermal Titration Calorimetry (ITC) measures binding in solution, providing a true thermodynamic profile, but offers no direct information on kinetic rates. By integrating data from multiple, mechanistically distinct methods, we can triangulate the true binding parameters, ensuring the results are not an artifact of a particular experimental setup. This layered approach embodies the principle of a self-validating system, a critical component of scientific trustworthiness.
Caption: Overall workflow for the independent validation of binding kinetics.
Method 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Characterization
SPR technology is a powerful tool for observing binding events in real time, providing direct measurement of both the association and dissociation rates.[3] It works by detecting changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized.[4]
Expertise & Causality in Experimental Design
The success of an SPR experiment is critically dependent on the quality of the immobilized protein. For kinases, direct amine coupling is a common method, but it can lead to random orientations and potential loss of activity.[5] A superior approach involves using a site-specifically biotinylated kinase, which is then captured on a streptavidin-coated sensor chip.[2][6] This ensures a uniform orientation away from the active site and preserves the protein's native conformation and activity. The choice of running buffer is also crucial; it must be optimized to minimize non-specific binding and ensure protein stability.
Experimental Protocol: SPR Kinetic Analysis
-
Kinase Immobilization:
-
Prime a streptavidin-coated sensor chip with three consecutive 1-minute injections of 1 M NaCl in 50 mM NaOH.
-
Immobilize site-specifically biotinylated TKX on a flow cell to a target level of ~2000 Response Units (RU). A second flow cell should be left blank to serve as a reference surface.
-
The causality here is to achieve an immobilization level that provides a robust signal without introducing mass transport limitations, where the rate of analyte diffusion to the surface, rather than the binding interaction itself, becomes the rate-limiting step.
-
-
Analyte Preparation:
-
Prepare a 2-fold serial dilution series of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid and a known competitor kinase inhibitor (e.g., Staurosporine) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span at least two orders of magnitude around the expected K_D.
-
-
Kinetic Titration:
-
Perform a multi-cycle kinetic analysis. In each cycle, inject a single concentration of the analyte over both the target and reference flow cells for a 120-second association phase.
-
Follow this with a 300-second injection of running buffer to monitor the dissociation phase.
-
Between cycles, regenerate the sensor surface with a brief injection of a mild, denaturing solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the resulting sensorgrams from the different analyte concentrations to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).[7]
-
Method 2: Isothermal Titration Calorimetry (ITC) for the Complete Thermodynamic Profile
ITC is considered the gold standard for characterizing biomolecular interactions because it directly measures the heat released or absorbed during a binding event.[8] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single, label-free experiment.[9] This thermodynamic signature provides deep insight into the forces driving the interaction.
Expertise & Causality in Experimental Design
The most critical factor in ITC is precise buffer matching between the protein in the sample cell and the ligand in the syringe.[10] Any mismatch, even a slight difference in pH or salt concentration, will generate significant heats of dilution that can obscure the true binding signal. Therefore, both the protein and the compound must be extensively dialyzed or diluted into the exact same buffer batch. The concentrations used are also key: the protein concentration in the cell should be at least 10-fold above the expected K_D to ensure a well-defined binding isotherm.
Experimental Protocol: ITC Titration
-
Sample Preparation:
-
Extensively dialyze the purified TKX protein into the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid in the final dialysis buffer. The final DMSO concentration must be identical in both the protein solution and the compound solution.
-
-
Instrument Setup:
-
Load the TKX solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-150 µM) into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections of the compound into the protein solution at 150-second intervals.
-
The rationale for the small initial injection is to discard it from the final analysis, as it can be inaccurate due to diffusion across the syringe tip during equilibration.
-
-
Control Experiment:
-
Perform an identical titration of the compound into the buffer-only solution to measure the heat of dilution. This control data will be subtracted from the experimental binding data.[11]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K_D, n, and ΔH. The binding entropy (ΔS) is then calculated from the relationship: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.[10]
-
Method 3: Radioligand Competition Binding Assay
This technique is a robust, high-throughput method to determine the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand that binds to the target of interest.[12] It is considered a gold standard for quantifying ligand-receptor interactions.[13] The resulting parameter, K_i, is an indirect measure of affinity that should correlate well with the K_D values obtained from biophysical methods.
Expertise & Causality in Experimental Design
This assay's validity hinges on several factors: using a well-characterized radioligand with high affinity and specificity for the target's active site, ensuring the incubation time is sufficient to reach equilibrium, and accurately defining non-specific binding.[14] Non-specific binding is the portion of the radioligand that binds to components other than the target kinase and is determined by adding a high concentration of a known, unlabeled inhibitor. This value must be subtracted from all measurements to reveal the specific binding.
Caption: Displacement of a radioligand by a test compound.
Experimental Protocol: Radioligand Competition
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line overexpressing TKX.[15] Protein concentration should be determined using a standard assay like the BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Staurosporine) at a concentration close to its K_D value.
-
Add a serial dilution of the unlabeled test compound, 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
-
To determine non-specific binding, a set of wells should contain the radioligand plus a saturating concentration of an unlabeled competitor.[16]
-
To determine total binding, a set of wells should contain only the radioligand.
-
-
Incubation and Filtration:
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through. Wash the filters rapidly with ice-cold buffer.[15][16]
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry, then add scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (K_i) from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.[15]
-
Data Synthesis and Comparative Analysis
The power of this multi-faceted approach lies in the synthesis of the data into a single, coherent picture. The affinity values (K_D and K_i) obtained from three different methodologies should be in close agreement, typically within a 3- to 5-fold range. Discrepancies can point to experimental artifacts, such as protein aggregation, compound insolubility, or issues with protein activity on a surface.
Table 1: Hypothetical Comparative Binding Data for Target Kinase X (TKX)
| Parameter | 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid | Competitor (Staurosporine) | Method | Justification |
| K_D (nM) | 85 | 5.2 | SPR | Direct measurement from kinetic rates. |
| k_on (10⁵ M⁻¹s⁻¹) | 2.1 | 4.5 | SPR | Slower association than the competitor. |
| k_off (10⁻³ s⁻¹) | 1.78 | 0.23 | SPR | Faster dissociation, leading to lower affinity. |
| K_D (nM) | 92 | 6.1 | ITC | Excellent agreement with SPR affinity. |
| n (Stoichiometry) | 1.05 | 0.98 | ITC | Confirms a 1:1 binding model. |
| ΔH (kcal/mol) | -8.5 | -11.2 | ITC | Binding is enthalpically driven. |
| -TΔS (kcal/mol) | -2.4 | -0.5 | ITC | Small unfavorable entropic contribution. |
| K_i (nM) | 110 | 7.5 | Radioligand Assay | Good agreement with K_D values. |
The hypothetical data in Table 1 illustrates a successful validation. The affinity values (K_D and K_i) are consistent across all three platforms. The SPR data reveals that the compound's lower affinity compared to Staurosporine is primarily due to a faster dissociation rate (k_off). The ITC data confirms the 1:1 stoichiometry and shows the binding is driven by favorable enthalpy, a common characteristic for many kinase inhibitors. This comprehensive dataset provides a high degree of confidence in the compound's binding characteristics, forming a solid foundation for further drug development efforts.
References
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience,
- Biolayer Interferometry (BLI).
- Radioligand Binding Assay. Gifford Bioscience,
- Radioligand binding assays. Bio-protocol,
- Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed,
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (Source not publicly available)
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC,
- Discovery of RNA-binding fragments using biolayer interferometry. PMC,
- Isothermal Titration Calorimetry: Principles and Applications.
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed,
- Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance.
- Radioligand binding methods: practical guide and tips. (Source not publicly available)
- Discovery of RNA-binding fragments using biolayer interferometry. RSC Publishing,
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC,
- Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo. ScienceOpen,
- Isothermal Titration Calorimetry (ITC). Malvern Panalytical,
- Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+
- Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions,
- Small Molecule Binding Kinetics. Sartorius,
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. PMC,
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC,
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Personal protective equipment for handling 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid
This guide provides essential safety and handling protocols for 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid, a compound of interest in contemporary drug discovery and development. As researchers, our primary responsibility is to foster a safe laboratory environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and logical framework for the safe utilization of this fluorinated isonicotinic acid derivative, ensuring both personal safety and the integrity of your research. The protocols outlined herein are synthesized from established safety data for structurally similar compounds and general best practices for handling halogenated aromatic molecules.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Direct contact with the compound is likely to cause skin irritation and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols of this compound may lead to respiratory irritation.[2]
-
Harmful if Ingested or Absorbed: Similar chemical structures have been shown to be harmful if swallowed, and skin contact could lead to absorption.[3]
-
Environmental Toxicity: Many fluorinated organic compounds are toxic to aquatic life, and proper disposal is crucial to prevent environmental contamination.[1][4]
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Hand | Nitrile gloves | EN 374 | Provides a robust barrier against skin contact and absorption. Double-gloving is recommended for extended handling periods. |
| Eye/Face | Safety goggles with side shields or a face shield | EN 166 | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1] |
| Body | Laboratory coat | --- | Prevents contamination of personal clothing and minimizes skin exposure.[3][5] |
| Respiratory | Use in a certified chemical fume hood | --- | The primary engineering control to prevent inhalation of dust or aerosols.[3] |
| For spills or poor ventilation, a NIOSH-approved respirator with particulate filters may be necessary. | EN 149:2001 or NIOSH approved | Provides an additional layer of protection against respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.
Caption: Standard operational workflow for handling 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, visually inspect the container for any damage or leaks.
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) within the fume hood.
-
-
Handling:
-
Perform all manipulations, including weighing and solution preparation, within the certified chemical fume hood to minimize inhalation exposure.[3]
-
When weighing the solid, use a microbalance within the fume hood or an enclosed weighing station.
-
Handle the compound gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After the experiment is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Segregate all waste streams as outlined in the disposal plan.
-
Emergency Response Plan: Be Prepared
In the event of an exposure or spill, a rapid and informed response is crucial.
Caption: Emergency response decision tree for exposure events.
First-Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[2] Seek immediate medical attention.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spread of the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Clean-Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Wipe the area with a damp cloth, and then decontaminate with an appropriate solvent.
-
All materials used for clean-up should be treated as hazardous waste.
-
Disposal Plan: Environmental Responsibility
Proper disposal of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid and its containers is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with other waste streams.
-
-
Disposal Procedure: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1] Fluorinated organic compounds often require high-temperature incineration for complete destruction.[6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
-
Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
By adhering to these detailed protocols, researchers can confidently and safely work with 5-Fluoro-2-(2-(trifluoromethyl)phenyl)isonicotinic acid, fostering a culture of safety and scientific excellence.
References
- Fisher Scientific. (2025, December 22). Safety Data Sheet.
- European Commission. (2025, September 1). Chemical Recycling of Fluorochemicals | Circular Fluorine | Project | Fact Sheet | HORIZON | CORDIS.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Sigma-Aldrich. (2026, March 16). Safety Data Sheet.
- Apollo Scientific. (2023, July 6). Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate Safety Data Sheet.
- ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet.
- University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
- Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
- Environmental Safety Center. (2024). Laboratory Liquid Waste Disposal Flow Chart.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- TCI Chemicals. (2025, November 11). Safety Data Sheet.
- BASF. (2025, July 1). Safety data sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Thermo Fisher Scientific. (2010, November 8). Safety Data Sheet.
- Fisher Scientific. (2024, February 9). Safety Data Sheet.
- Carl ROTH. (2025, March 31). Safety Data Sheet: ≥98 %.
- PMC. (n.d.). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System.
- ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
- PMC. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
